Product packaging for 2-(4-Boronophenyl)-2-methylpropanoic acid(Cat. No.:CAS No. 1187209-18-2)

2-(4-Boronophenyl)-2-methylpropanoic acid

Cat. No.: B1524257
CAS No.: 1187209-18-2
M. Wt: 208.02 g/mol
InChI Key: QAMVLOFDQNAZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Boronophenyl)-2-methylpropanoic Acid is a reagent used in the synthesis of serum and glucocorticoid-related kinase 1 (SGK1) inhibitors.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BO4 B1524257 2-(4-Boronophenyl)-2-methylpropanoic acid CAS No. 1187209-18-2

Properties

IUPAC Name

2-(4-boronophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMVLOFDQNAZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679424
Record name 2-(4-Boronophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187209-18-2
Record name 2-(4-Boronophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Boronophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-(4-Boronophenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the synthetic strategy, the rationale behind procedural choices, and a robust framework for characterization.

Introduction: The Significance of this compound

This compound is an organoboron compound of significant interest. Its structure, featuring a boronic acid moiety on a phenyl ring coupled with a gem-dimethyl carboxylic acid group, makes it a versatile intermediate. The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds.[1][2] This capability allows for the facile introduction of the 2-methyl-2-propanoic acid phenyl group into a wide array of complex molecules, a common strategy in the development of novel therapeutics and functional materials. The gem-dimethyl substitution provides steric hindrance that can influence the pharmacokinetic properties of a drug candidate, potentially improving its metabolic stability.

Core Synthetic Strategy: The Miyaura Borylation

The most direct and widely employed method for the synthesis of aryl boronic acids and their esters is the Miyaura borylation reaction.[3][4][5] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4] For the synthesis of this compound, the logical precursor is 2-(4-bromophenyl)-2-methylpropanoic acid, a commercially available or readily synthesized starting material.[6][7][8][9]

The choice of the Miyaura borylation is underpinned by its mild reaction conditions and broad functional group tolerance, which are crucial for preserving the carboxylic acid moiety of the substrate.[4][10] Alternative methods for introducing a boronic acid group, such as through lithiation or Grignard formation followed by reaction with a trialkyl borate, can be less compatible with acidic protons.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process involving a palladium catalyst.[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-(4-bromophenyl)-2-methylpropanoic acid) to form a Pd(II) species.

  • Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide. The choice of base is critical; a weak base like potassium acetate is often used to prevent the competing Suzuki coupling of the product.[3][4]

  • Reductive Elimination: The desired aryl boronate ester is released from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol details the synthesis of the pinacol ester of this compound, which is a stable and easily purified intermediate that can be readily hydrolyzed to the target boronic acid if required.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-(4-bromophenyl)-2-methylpropanoic acid243.102.43 g10.0 mmol1.0
Bis(pinacolato)diboron (B₂pin₂)253.943.05 g12.0 mmol1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.73219 mg0.3 mmol0.03
Potassium Acetate (KOAc)98.142.94 g30.0 mmol3.0
1,4-Dioxane (anhydrous)88.1150 mL--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)-2-methylpropanoic acid (2.43 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (219 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanoic acid (the pinacol ester).

  • Hydrolysis (Optional): If the free boronic acid is desired, the pinacol ester can be hydrolyzed. Dissolve the ester in a mixture of acetone and water. Add an excess of an acid such as HCl and stir at room temperature until the deprotection is complete (monitored by TLC). The product can then be extracted with an organic solvent.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 2-(4-bromophenyl)-2-methylpropanoic acid Reagents B₂pin₂ Pd(dppf)Cl₂ KOAc Dioxane, 80-90°C Reaction Miyaura Borylation Start->Reaction Reagents->Reaction Workup Aqueous Workup (EtOAc/H₂O) Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate Pinacol Ester Product Purification->Intermediate Hydrolysis Acidic Hydrolysis (Optional) Intermediate->Hydrolysis FinalProduct 2-(4-Boronophenyl)-2- methylpropanoic acid Hydrolysis->FinalProduct CharacterizationWorkflow SynthesizedProduct Purified Product NMR ¹H and ¹³C NMR SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS IR IR Spectroscopy SynthesizedProduct->IR MP Melting Point SynthesizedProduct->MP StructureConfirmation Structure and Purity Confirmed NMR->StructureConfirmation MS->StructureConfirmation IR->StructureConfirmation MP->StructureConfirmation

References

An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Novel Boronic Acid Derivative

2-(4-Boronophenyl)-2-methylpropanoic acid, identified by its CAS number 1187209-18-2, is a specialized organic compound that is gaining attention within the scientific community. As a bifunctional molecule, it features both a carboxylic acid and a boronic acid group, positioning it as a valuable building block in the synthesis of complex organic molecules. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of its chemical characteristics, a proposed synthesis pathway, and its potential applications in the ever-evolving field of medicinal chemistry.

Boronic acids have become increasingly significant in drug discovery and development. Their unique ability to form reversible covalent bonds with diols is a key feature in their biological activity, particularly as enzyme inhibitors. Furthermore, their stability and versatility in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, make them indispensable tools for medicinal chemists.[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
CAS Number 1187209-18-2[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₃BO₄[5]
Molecular Weight 208.02 g/mol [5]
Appearance White to off-white solid (predicted)[2]
Storage Temperature 2-8°C[5]

A Proposed Synthetic Route: From Phenylpropanoic Acid to a Boronated Derivative

A plausible and efficient two-step synthetic pathway for this compound is proposed, starting from the readily available 2-phenyl-2-methylpropanoic acid. This method involves an initial bromination step to produce the key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, followed by a palladium-catalyzed borylation.

Synthesis Workflow

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Miyaura Borylation A 2-phenyl-2-methylpropanoic acid C 2-(4-bromophenyl)-2-methylpropanoic acid A->C Reflux B Bromine (Br2) Iron catalyst (Fe) B->C D 2-(4-bromophenyl)-2-methylpropanoic acid F This compound D->F Anhydrous solvent (e.g., Dioxane) Heat E Bis(pinacolato)diboron (B2pin2) Pd catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) E->F G A This compound D Bi-aryl or Styrenyl Propanoic Acid Derivative A->D B Aryl/Vinyl Halide (R-X) B->D C Palladium Catalyst Base C->D Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Boronophenyl)-2-methylpropanoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, we will explore its synthesis, physicochemical properties, and compelling therapeutic potential as a proteasome inhibitor.

Introduction: A Molecule of Strategic Design

This compound stands at the intersection of two pharmacologically significant moieties: a phenylpropanoic acid scaffold and a boronic acid functional group. The arylpropanoic acid framework is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its favorable pharmacokinetic properties.[1] The introduction of a boronic acid group, however, elevates the molecule's potential into the realm of targeted therapies. Boronic acids are recognized for their unique ability to form reversible covalent bonds with the active site of enzymes, a property that has been successfully exploited in the development of potent enzyme inhibitors.[2][3] Notably, the boronic acid moiety is the key pharmacophore in bortezomib, a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[3]

This guide will delineate a robust synthetic pathway to this compound, detail its expected physicochemical characteristics, and provide a scientific rationale for its investigation as a therapeutic agent, particularly in the context of oncology.

Synthesis and Characterization: A Two-Step Approach to a High-Value Compound

A practical and scalable synthesis of this compound can be envisioned through a two-step sequence starting from the readily available 2-methyl-2-phenylpropanoic acid. This strategy involves an initial regioselective bromination followed by a palladium-catalyzed borylation.

Step 1: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

The first step involves the electrophilic bromination of 2-methyl-2-phenylpropanoic acid. The para-substitution is highly favored due to the directing effect of the alkyl group. A well-documented method for this transformation is the direct bromination in an aqueous medium, which offers a greener and more selective alternative to traditional methods using halogenated solvents.[4][5]

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid [4][6]

  • To a stirred suspension of 2-methyl-2-phenylpropanoic acid (1 equivalent) in water, add bromine (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir until the reaction is complete, as monitored by an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product. If no precipitate is observed, acidify the mixture with a suitable acid (e.g., HCl) to a pH of 1-2 to precipitate the product.

  • Isolate the crude 2-(4-bromophenyl)-2-methylpropanoic acid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous methanol) to yield the desired product with high purity.

Step 2: Miyaura Borylation to this compound

The conversion of the aryl bromide to the corresponding boronic acid is efficiently achieved through the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Experimental Protocol: Miyaura Borylation of 2-(4-bromophenyl)-2-methylpropanoic acid

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 2-(4-bromophenyl)-2-methylpropanoic acid (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (1-5 mol%), and a base like potassium acetate (KOAc) (2-3 equivalents).

  • Add a suitable anhydrous solvent, for example, dioxane or toluene.

  • Heat the mixture to 80-100°C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid or a boronic acid scavenger.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthesis_Workflow 2-methyl-2-phenylpropanoic acid 2-methyl-2-phenylpropanoic acid 2-(4-bromophenyl)-2-methylpropanoic acid 2-(4-bromophenyl)-2-methylpropanoic acid 2-methyl-2-phenylpropanoic acid->2-(4-bromophenyl)-2-methylpropanoic acid Bromination (Br₂, H₂O) This compound This compound 2-(4-bromophenyl)-2-methylpropanoic acid->this compound Miyaura Borylation (B₂pin₂, Pd catalyst, Base)

Caption: Proposed mechanism of proteasome inhibition by this compound.

Rationale for Investigation in Oncology

The structural features of this compound make it a compelling candidate for a proteasome inhibitor:

  • Boronic Acid Pharmacophore: The presence of the boronic acid is the key to its potential proteasome inhibitory activity.

  • Lipophilic Scaffold: The phenylpropanoic acid backbone provides a degree of lipophilicity that may facilitate cell permeability, a crucial factor for intracellular drug targets.

  • Non-peptidic Nature: Unlike many early-generation proteasome inhibitors, this compound is non-peptidic, which can translate to improved metabolic stability and oral bioavailability.

Experimental Workflow: In Vitro Evaluation of Proteasome Inhibitory Activity

To validate the therapeutic potential of this compound, a robust in vitro assay to measure its proteasome inhibitory activity is essential. A commonly used method involves a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the proteasome.

Protocol: In Vitro Proteasome Chymotrypsin-Like Activity Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Obtain purified 20S human proteasome.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of this compound or a known proteasome inhibitor (positive control, e.g., bortezomib) to the wells. Include a vehicle control (DMSO).

    • Add the purified 20S proteasome to each well and incubate for a predefined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of proteasome inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce proteasome activity by 50%) by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule with significant potential as a proteasome inhibitor. This guide has outlined a feasible synthetic route, predicted its key physicochemical properties, and provided a strong scientific rationale for its investigation in the context of cancer therapy. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and a comprehensive evaluation of its biological activity, including its potency against different proteasome subtypes, its efficacy in various cancer cell lines, and its pharmacokinetic profile in preclinical models. Such studies will be instrumental in determining the true therapeutic value of this intriguing boronic acid derivative.

References

An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanoic acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Boronophenyl)-2-methylpropanoic acid is a specialized bifunctional organic molecule poised as a critical building block for medicinal chemistry and drug development. Possessing both a carboxylic acid moiety and a versatile arylboronic acid group, it offers a strategic scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis pathway from commercially available precursors, and explores its primary application in the context of palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring technical accuracy and practical utility for researchers in the field.

Introduction: The Ascendancy of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids have become indispensable tools in the pharmaceutical industry.[1] Their stability, low toxicity, and exceptional versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as foundational synthons.[2][3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, leverages the unique reactivity of arylboronic acids to construct biaryl and heteroaryl structures—motifs prevalent in a vast number of approved drugs.[4][5]

The boronic acid functional group, -B(OH)₂, is not merely a synthetic handle. Its ability to form reversible covalent bonds with diols and specific amino acid residues has been exploited in the design of enzyme inhibitors.[6] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlights the therapeutic potential inherent to the boronic acid moiety itself.[6] this compound belongs to this powerful class of reagents, offering a unique combination of functionalities for innovative drug design.

Compound Profile: this compound

This molecule integrates a stable gem-dimethylpropanoic acid group with a para-substituted phenylboronic acid. This specific arrangement provides steric hindrance around the carboxylic acid, influencing its reactivity and pharmacokinetic profile, while the boronic acid group serves as a highly active site for synthetic transformations.

Physicochemical and Structural Data
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1187209-18-2[7]
Molecular Formula C₁₀H₁₃BO₄[7][8]
Molecular Weight 208.02 g/mol [7][8]
Appearance (Predicted) White to off-white solidN/A
Storage Conditions Inert atmosphere, 2-8°C[7][8]
SMILES CC(C)(C1=CC=C(B(O)O)C=C1)C(=O)O[7]

Strategic Synthesis Pathway

The most logical and industrially scalable synthesis of this compound involves a two-stage process. It begins with the selective bromination of a readily available precursor, followed by a palladium-catalyzed borylation reaction. This approach ensures high purity and yield, critical for pharmaceutical applications.

Stage 1: Synthesis of the Key Intermediate, 2-(4-Bromophenyl)-2-methylpropanoic acid

The precursor, 2-(4-Bromophenyl)-2-methylpropanoic acid, is a valuable intermediate in its own right, notably used in the synthesis of antihistamines like Fexofenadine and Bilastine.[9][10] Its preparation via selective bromination of 2-methyl-2-phenylpropanoic acid is well-documented.[10][11]

Rationale: Direct bromination of 2-methyl-2-phenylpropanoic acid is favored due to the activating, ortho-para directing nature of the alkyl group on the benzene ring. Performing the reaction in an aqueous medium is a green chemistry approach that avoids the use of hazardous chlorinated solvents like carbon tetrachloride and enhances the selectivity for the desired para-isomer.[10][12]

Stage 2: Miyaura Borylation to Yield the Target Compound

The conversion of the aryl bromide to the arylboronic acid is efficiently achieved via the Miyaura borylation reaction.[13][14] This palladium-catalyzed process couples the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[15]

Rationale: The Miyaura borylation is chosen for its exceptional functional group tolerance.[13] Unlike methods requiring the formation of highly reactive organolithium or Grignard reagents, this reaction is compatible with the acidic proton of the carboxylic acid moiety, avoiding the need for protecting group chemistry and thus streamlining the synthesis. The use of a palladium catalyst with appropriate phosphine ligands ensures high catalytic efficiency.[16]

G cluster_0 Stage 1: Synthesis of Bromo-Intermediate cluster_1 Stage 2: Miyaura Borylation A 2-Methyl-2-phenylpropanoic acid (CAS: 826-55-1) C 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS: 32454-35-6) A->C Selective para-Bromination B Bromine (Br₂) in Aqueous Medium E This compound (CAS: 1187209-18-2) C->E Pd-Catalyzed C-B Bond Formation D Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc)

Caption: Overall synthetic workflow for this compound.

Core Application: A Versatile Partner in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][4] This reaction forges a new carbon-carbon bond between the boronic acid-bearing carbon and an electrophilic carbon, typically from an aryl or heteroaryl halide (or triflate).

G cluster_0 Reactants cluster_1 Catalytic System A 2-(4-Boronophenyl)-2- methylpropanoic acid Catalyst Pd(0) Catalyst + Base A->Catalyst B Aryl/Heteroaryl Halide (R-X) B->Catalyst C New Biaryl Product (R-Aryl-propanoic acid) Catalyst->C Suzuki-Miyaura Coupling

Caption: Application in Suzuki-Miyaura cross-coupling.

This capability allows medicinal chemists to strategically introduce the 2-methyl-2-propanoic acid phenyl moiety into a wide array of lead compounds. This can be used to:

  • Explore Structure-Activity Relationships (SAR): Rapidly generate libraries of analogues by coupling with diverse aryl/heteroaryl halides.

  • Enhance Pharmacokinetic Properties: The carboxylic acid group can be used to improve solubility or serve as a handle for prodrug strategies.

  • Mimic Biological Scaffolds: Construct complex biaryl systems that are common in natural products and successful pharmaceuticals.

The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][17] The choice of palladium source, ligand, base, and solvent is crucial for optimizing reaction yield and purity.[18]

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, grounded in established chemical principles and literature precedents.

Protocol 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid

This protocol is adapted from patented industrial processes, prioritizing safety and selectivity.[10][11]

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and water (10 volumes).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions while stirring. Ensure the starting material fully dissolves to form the sodium salt.

  • Bromination: Cool the reaction mixture to 5-10°C. Slowly add bromine (1.1 eq) via the addition funnel over 2-3 hours, maintaining the temperature below 15°C. The reaction is exothermic.

  • Reaction Monitoring: Stir the mixture at 15-20°C until gas chromatography (GC) analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture to 10°C. Carefully acidify to pH 1-2 with 5N hydrochloric acid. The product will precipitate as a white solid.

  • Isolation & Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50-60°C. The crude product can be recrystallized from an aqueous methanol or hexane/ethyl acetate mixture to achieve >99% purity.[12]

Protocol 2: Synthesis of this compound via Miyaura Borylation

This protocol is a generalized procedure based on standard Miyaura borylation conditions.[13][15]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2-(4-Bromophenyl)-2-methylpropanoic acid (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Catalyst & Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq) to the flask. Add anhydrous 1,4-dioxane or DMSO (10 volumes) via cannula.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Workup (Pinacol Ester): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.

  • Deprotection to Boronic Acid: Dissolve the purified pinacol ester in a THF/water (10:1) mixture. Add an aqueous solution of sodium periodate (NaIO₄, 4.0 eq) followed by 1N HCl. Stir vigorously at room temperature for 4-6 hours.

  • Isolation: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Conclusion

This compound represents a highly valuable and strategic building block for modern drug discovery. Its bifunctional nature allows for its seamless integration into complex molecules via robust and well-understood synthetic transformations like the Suzuki-Miyaura coupling. The detailed synthesis pathway provided herein, proceeding from common starting materials through a key brominated intermediate, offers a practical and scalable route for its production. By leveraging this versatile synthon, researchers and drug development professionals can accelerate the exploration of chemical space and the creation of novel therapeutic agents.

References

A Technical Guide to 2-(4-Boronophenyl)-2-methylpropanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth overview of 2-(4-Boronophenyl)-2-methylpropanoic acid, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's chemical structure and physicochemical properties, presents a robust, field-proven protocol for its synthesis from a commercially available precursor, and outlines methods for its spectroscopic characterization. Furthermore, this guide explores its primary application as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, and highlights its role in the synthesis of targeted therapeutic agents such as SGK1 inhibitors. The content is structured to provide both foundational knowledge and actionable protocols for scientists engaged in synthetic and medicinal chemistry.

Introduction: The Ascendancy of Boronic Acids in Modern Synthesis

In the landscape of modern pharmaceutical development, the quest for efficient and versatile synthetic methodologies is paramount.[1] Among the most powerful tools available to medicinal chemists are organoboron compounds, especially boronic acids.[2] Initially, boron-containing compounds were viewed with skepticism in medicinal chemistry, largely due to perceived toxicity.[3][4] However, this perception has been thoroughly demystified, and the field has seen a surge in interest following the success of drugs like the proteasome inhibitor bortezomib.[3][4]

Boronic acids are characterized by a carbon-boron bond and two hydroxyl groups (-B(OH)₂), a structure that imparts stability, mild Lewis acidity, and versatile reactivity.[1] They are generally stable to air and moisture, making them easy to handle, often as crystalline solids.[2] Their principal application lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][5] This reaction's tolerance of diverse functional groups and relatively mild conditions has revolutionized the construction of complex molecular frameworks essential for novel drug candidates.[5]

Within this important class of reagents, this compound (CAS No. 1187209-18-2) emerges as a particularly valuable building block. It possesses two key functional groups: the boronic acid for palladium-catalyzed coupling and a carboxylic acid for subsequent derivatization, such as amide bond formation. This bifunctionality allows for a modular and divergent approach to synthesis, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies—a cornerstone of modern drug discovery.[2][6]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are critical for its successful application in synthesis. The structure of this compound consists of a phenyl ring co-opted with a boronic acid at the para-position and a 2-methylpropanoic acid group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1187209-18-2[7][8]
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₃BO₄[7][8]
Molecular Weight 208.02 g/mol [7][8]
Appearance White to off-white solid[8]
Storage Conditions Inert atmosphere, 2-8°C[7][8]

Synthesis and Purification Protocol

A robust and reproducible synthesis of this compound is achieved via a two-step process starting from the commercially available precursor, 2-(4-bromophenyl)-2-methylpropanoic acid (CAS No. 32454-35-6).[9][10][11] The strategy involves a palladium-catalyzed Miyaura borylation to form a stable pinacol boronate ester, followed by a controlled hydrolysis to yield the target boronic acid.

Synthetic_Workflow cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Hydrolysis Start 2-(4-bromophenyl)-2-methylpropanoic acid Reagents1 B2pin2, Pd(dppf)Cl2, KOAc, Dioxane Start->Reagents1 Intermediate Pinacol Boronate Ester Intermediate Reagents1->Intermediate Reagents2 NaIO4, HCl, THF/H2O Intermediate->Reagents2 FinalProduct 2-(4-Boronophenyl)-2- methylpropanoic acid Reagents2->FinalProduct

A two-step synthesis of the target compound.
Experimental Protocol

Step 1: Synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanoic acid (Pinacol Ester Intermediate)

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

    • Causality: KOAc serves as the base required for the transmetalation step in the catalytic cycle. B₂pin₂ is a stable, solid source of boron.[12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Bubble the inert gas through the solution for 15-20 minutes to degas. Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

    • Causality: Pd(dppf)Cl₂ is a robust and efficient catalyst for cross-coupling reactions involving aryl bromides due to its electron-rich ferrocenyl phosphine ligand which promotes oxidative addition.

  • Reaction: Heat the reaction mixture to 80-90°C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pinacol ester intermediate.

Step 2: Hydrolysis to this compound

  • Hydrolysis Setup: Dissolve the purified pinacol ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Oxidative Cleavage: Add sodium periodate (NaIO₄, 4.0 eq) to the solution, followed by the addition of 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously at room temperature for 2-4 hours.

    • Causality: This oxidative cleavage method is a standard and effective way to hydrolyze boronate esters to their corresponding boronic acids.[12]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary. The purity should be confirmed by analytical methods described below.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is required. The expected data are as follows:

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the different proton environments. Aromatic protons are expected as two doublets in the 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The two equivalent methyl groups on the propanoic acid moiety should appear as a singlet at approximately 1.5 ppm. A broad singlet, often downfield (>10 ppm), corresponds to the carboxylic acid proton. The two protons of the boronic acid group will appear as a broad, exchangeable singlet.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework. Key signals include the carboxylic acid carbonyl carbon (>175 ppm), aromatic carbons (125-140 ppm), the quaternary carbon bearing the methyl groups (~45 ppm), and the methyl carbons (~25 ppm). Due to molecular symmetry, the two methyl carbons are equivalent and will produce a single signal.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid. A sharp, strong C=O stretching absorption should appear around 1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ should be observed at m/z corresponding to its molecular weight of ~208. Common fragmentation patterns include the loss of a water molecule (-18 Da) and the loss of the carboxyl group (-45 Da).

Applications in Research and Drug Development

The utility of this compound is rooted in its bifunctional nature, making it a powerful intermediate for constructing complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][14] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate, catalyzed by a palladium complex.[6][15] This allows for the precise and efficient introduction of the 4-(2-methyl-2-carboxypropyl)phenyl moiety into a wide range of molecular scaffolds.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd [R-Pd(II)-X]L2 Pd0->OxAdd Oxidative Addition (R-X) Transmetal [R-Pd(II)-Ar]L2 OxAdd->Transmetal Transmetalation (Ar-B(OH)2) Transmetal->Pd0 Reductive Elimination Product R-Ar Transmetal->Product

Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Synthesis of Bioactive Molecules

The compound serves as a key reagent in targeted synthesis campaigns. A notable example is its use in the preparation of serum and glucocorticoid-related kinase 1 (SGK1) inhibitors.[8] SGK1 is a protein kinase implicated in various physiological processes and is a target of interest in oncology and metabolic diseases. The ability to use this building block streamlines the synthesis of potential SGK1 inhibitors for screening and lead optimization.

A Scaffold for Chemical Libraries

The presence of the carboxylic acid group provides a secondary point for modification. After performing a Suzuki-Miyaura coupling using the boronic acid, the carboxylic acid can be readily converted into amides, esters, or other derivatives. This orthogonality allows for the creation of large, diverse libraries of related compounds from a single key intermediate, accelerating the exploration of structure-activity relationships.

Conclusion

This compound is a high-value synthetic intermediate with significant utility for researchers in drug discovery and organic synthesis. Its bifunctional nature, combining the robust reactivity of a boronic acid in cross-coupling reactions with a versatile carboxylic acid handle, makes it an ideal building block for the modular assembly of complex molecular architectures. The reliable synthetic protocol and clear spectroscopic signature detailed in this guide provide researchers with the necessary tools to confidently produce and utilize this compound in their research endeavors, ultimately contributing to the development of new therapeutic agents.

References

An In-depth Technical Guide to the Stability and Storage of 2-(4-Boronophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Boronophenyl)-2-methylpropanoic acid (CAS No. 1187209-18-2) is an organic building block of significant interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, featuring both a carboxylic acid and an arylboronic acid moiety, makes it a versatile reagent, particularly in transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling.[1] The integrity of this reagent is paramount for the synthesis of target molecules, as impurities or degradation can lead to low yields, complex purification challenges, and the introduction of potentially genotoxic arylboronic acid-related impurities into active pharmaceutical ingredients (APIs).[2]

This guide provides a comprehensive overview of the core principles governing the stability of this compound, outlines field-proven storage and handling protocols, and offers methodologies for assessing its long-term stability and purity. Our approach is grounded in the fundamental chemistry of arylboronic acids to provide not just recommendations, but the scientific rationale behind them.

Core Principles of Arylboronic Acid Stability

While generally considered stable solids, arylboronic acids possess inherent chemical liabilities that users must understand to ensure their integrity.[3] The stability of this compound is primarily influenced by three key degradation pathways.

Dehydration and Boroxine Formation

The most common transformation for arylboronic acids is a reversible dehydration reaction to form a cyclic anhydride known as a boroxine.[4] This process involves three molecules of the boronic acid condensing with the loss of three molecules of water.

While boroxines are often in equilibrium with the monomeric acid form in the presence of water, their formation can complicate characterization and quantification, leading to inconsistencies in analytical results and reaction stoichiometry.[4] The presence of varying amounts of boroxine anhydride is common in commercial arylboronic acids.[4]

Caption: Reversible dehydration of boronic acid to form a boroxine.

Oxidative Degradation

A more detrimental and irreversible degradation pathway is the oxidation of the carbon-boron bond. This process, often mediated by ambient oxygen or oxidizing agents, cleaves the boronic acid moiety from the aromatic ring, typically yielding the corresponding phenol.[5] In the case of this compound, this would result in the formation of 2-(4-hydroxyphenyl)-2-methylpropanoic acid.

This degradation is particularly concerning as it results in a complete loss of the desired reactivity for cross-coupling reactions and introduces a significant impurity that may be difficult to separate from the starting material or the final product. Studies on peptide boronic acids have shown that this oxidative cleavage is a major initial degradation pathway.[5]

Protodeboronation

Protodeboronation (or protodeborylation) is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction effectively converts the arylboronic acid back to its parent arene, in this case, 2-methyl-2-phenylpropanoic acid. This process is known to be catalyzed by residual palladium from previous synthetic steps and can be significantly influenced by pH, with accelerated rates under both strongly acidic and basic conditions.[2] The presence of water can also facilitate this degradation pathway.[2]

Caption: Key irreversible degradation pathways for the subject compound.

Recommended Storage and Handling Protocols

Based on the inherent instabilities of arylboronic acids, a multi-faceted approach to storage and handling is required to preserve the quality and extend the shelf life of this compound. The goal is to mitigate exposure to moisture, oxygen, heat, and light.

Optimal Storage Conditions

The following conditions are recommended based on supplier data and general chemical principles for boronic acids.[6][7][8]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CSlows the rate of all chemical degradation pathways. Cold-chain transportation is advised for this product.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation by displacing atmospheric oxygen.[7]
Moisture Dry / AnhydrousPrevents hygroscopic absorption of water, which can facilitate protodeboronation and boroxine re-equilibration.[6][7]
Light Amber vial / Dark locationProtects against potential photolytic degradation pathways.
Container Tightly sealed, airtight containerPrevents ingress of moisture and oxygen from the ambient environment.[6]
Laboratory Handling Workflow

To maintain compound integrity during experimental use, a strict handling protocol should be followed.

G start Start: Compound in Storage equilibrate 1. Equilibrate Container to Room Temperature start->equilibrate inert_env 2. Open Only in Inert Atmosphere (Glovebox/Glovebag) equilibrate->inert_env weigh 3. Weigh Required Amount Quickly inert_env->weigh reseal 4. Tightly Reseal Primary Container Under Inert Gas weigh->reseal end End: Use in Reaction weigh->end storage 5. Return to 2-8°C Storage reseal->storage

Caption: Recommended workflow for handling the air- and moisture-sensitive reagent.

Causality Behind the Workflow:

  • Step 1 (Equilibration): Bringing the sealed container to room temperature before opening is critical. Opening a cold vial in a laboratory atmosphere will cause ambient moisture to condense on the cold solid, compromising the entire batch.

  • Step 2 (Inert Atmosphere): Handling within a glovebox or under a positive pressure of inert gas is the most effective way to prevent exposure to both oxygen and moisture.[7]

  • Step 3 & 4 (Speed and Resealing): Minimizing the time the container is open reduces passive diffusion of air and moisture. Purging the headspace with argon or nitrogen before resealing displaces any ambient atmosphere that entered the container.

Protocols for Stability and Purity Assessment

Trust in a reagent requires a system of verification. The following protocols provide a framework for researchers to establish the purity of a new batch of this compound and to monitor its stability over time.

Protocol: Initial Purity Assessment via HPLC-UV/MS

This method is designed to quantify the main component and identify potential process impurities or degradants.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS).
  • Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm particle size.

2. Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample Solvent: 50:50 Acetonitrile:Water

3. Chromatographic Conditions:

  • Gradient: 10% B to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • UV Detection: 254 nm
  • Injection Volume: 5 µL
  • Column Temperature: 30°C

4. Sample Preparation:

  • Accurately weigh ~1 mg of this compound.
  • Dissolve in 10.0 mL of sample solvent to create a 100 µg/mL stock solution.
  • Dilute as necessary for analysis.

5. Data Analysis:

  • Determine the purity by calculating the peak area percentage of the main component.
  • Use the MS data to identify the molecular weights of any observed impurities, comparing them against potential degradants (e.g., the corresponding phenol or the protodeboronated species).

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and validate the stability-indicating nature of the analytical method.

1. Sample Preparation:

  • Prepare five separate solutions of the compound at ~100 µg/mL in the sample solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to one sample, heat at 60°C for 24 hours.
  • Base Hydrolysis: Add 1N NaOH to a second sample, heat at 60°C for 24 hours.
  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third sample, keep at room temperature for 24 hours.[5]
  • Thermal Stress: Heat a fourth sample (solid material) in an oven at 80°C for 48 hours, then dissolve for analysis.
  • Photolytic Stress: Expose the fifth sample solution to direct UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the HPLC-UV/MS method described in Protocol 3.1.
  • Compare the chromatograms to identify and quantify the degradation products formed under each condition. This will confirm the primary liabilities of the molecule.

Conclusion

The chemical integrity of this compound is contingent upon a thorough understanding of its inherent instabilities and the implementation of rigorous storage and handling protocols. The primary threats to its stability are moisture-driven boroxine formation, oxidative cleavage of the C-B bond, and protodeboronation. By adhering to storage conditions of 2-8°C under an inert, dry atmosphere and employing careful handling techniques, researchers can significantly mitigate these risks. Furthermore, the implementation of analytical protocols for purity assessment and forced degradation studies provides a robust framework for quality control, ensuring the reliability and reproducibility of synthetic outcomes in drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling of 2-(4-Boronophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-(4-Boronophenyl)-2-methylpropanoic acid (CAS No. 1187209-18-2). As a specialized reagent in research and development, a thorough understanding of its hazard profile is critical to ensure a safe laboratory environment. This document synthesizes data from authoritative safety data sheets and the broader scientific literature on arylboronic acids to offer practical, field-proven insights.

Chemical Identification and Hazard Profile

This compound is a solid organic compound with the molecular formula C₁₀H₁₃BO₄ and a molecular weight of 208.02 g/mol . Its structure features a phenylboronic acid moiety linked to a 2-methylpropanoic acid group. This unique combination of functional groups dictates its reactivity and toxicological profile.

GHS Classification and Hazard Statements

Based on available safety data, this compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Researchers must be acutely aware of its potential to cause irritation upon contact or inhalation.[1]

Signal Word: Warning[1]

Pictograms:

alt text

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The Boronic Acid Functional Group: A Point of Caution

The boronic acid group is a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, this functional group is not benign. The scientific community has recognized that some arylboronic acids may exhibit weak mutagenicity in microbial assays, flagging them as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[2] While specific data for this compound is not available, this class-associated risk necessitates careful handling to minimize exposure.

Prudent Handling and Exposure Control

A proactive approach to safety, grounded in the principles of risk minimization, is paramount when working with this reagent. The following protocols are designed to create a self-validating system of safety.

Engineering Controls and Laboratory Setup

The primary line of defense is to control exposure at the source.

  • Ventilation: All manipulations of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[1][3] This is critical to prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4] Regular testing of these units is mandatory.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.

PPE CategorySpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[1] A face shield may be required for splash hazards.Protects against dust particles and splashes that can cause serious eye irritation.[1]
Hand Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.Prevents direct skin contact, which can lead to irritation.[1]
Body A flame-retardant laboratory coat.Protects street clothes and underlying skin from contamination.
Respiratory Not typically required if work is performed within a certified chemical fume hood.Engineering controls are the preferred method for respiratory protection.
Safe Handling and Storage Protocol

Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and the safety of the laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: When weighing the solid material, use a draft shield or weigh it within the fume hood to minimize the generation of airborne dust.

  • Dispensing: Use appropriate tools (spatulas) to handle the solid. Avoid creating dust.[1]

  • Post-Handling: After use, securely seal the container.[1]

  • Decontamination: Thoroughly clean the work area and any contaminated equipment.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly with soap and water after handling is complete.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures.

Exposure Response Workflow

cluster_exposure Chemical Exposure Event cluster_response Immediate Response Protocol Exposure Exposure Occurs (Skin, Eyes, Inhalation) Remove 1. Remove from Exposure Source Exposure->Remove FirstAid 2. Administer First Aid (See Table Below) Remove->FirstAid Contaminated 3. Remove Contaminated Clothing FirstAid->Contaminated SeekMedical 4. Seek Immediate Medical Attention Contaminated->SeekMedical

Caption: Workflow for responding to chemical exposure.

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor immediately.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor, as serious eye irritation can occur.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[4][5]

Crucial Note for First Aiders: Always protect yourself first. Show the Safety Data Sheet to the attending medical professional.

Spill and Waste Management

Spill Cleanup Protocol

In the event of a spill, the priority is to contain the material safely and prevent further exposure.

Spill Spill Detected Evacuate 1. Evacuate Immediate Area & Restrict Access Spill->Evacuate Ventilate 2. Ensure Adequate Ventilation (Fume Hood) Evacuate->Ventilate PPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilate->PPE Contain 4. Contain & Absorb Spill (Use inert material like vermiculite or sand) PPE->Contain Collect 5. Collect into a Labeled Waste Container Contain->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate Dispose 7. Dispose of Waste According to Regulations Decontaminate->Dispose

References

2-(4-Boronophenyl)-2-methylpropanoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction

This compound is a specialized organic compound that, while not extensively documented in mainstream chemical literature, holds significant potential as a building block and pharmacophore in medicinal chemistry. Its structure combines a stable 2-methylpropanoic acid moiety with a versatile phenylboronic acid group. This unique combination suggests its utility in the synthesis of complex molecules and as a potential active agent in various therapeutic areas.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Due to the limited direct literature on this specific compound, we will draw parallels from its well-characterized bromo-analog, 2-(4-bromophenyl)-2-methylpropanoic acid, and the broader, well-established chemistry of arylboronic acids. We will explore its proposed synthesis, its chemical properties, and, most importantly, its potential applications in drug discovery, grounded in the known roles of boronic acids as potent enzyme inhibitors.

Part 1: A Foundational Analog: 2-(4-Bromophenyl)-2-methylpropanoic acid

The bromo-analog of our target compound, 2-(4-bromophenyl)-2-methylpropanoic acid, serves as a crucial starting point for our investigation. It is a well-documented intermediate in the synthesis of several commercial pharmaceuticals, providing a solid foundation for understanding the core molecular scaffold.

Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid

The most common industrial synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid involves the selective bromination of 2-methyl-2-phenylpropanoic acid. This reaction is typically carried out in an aqueous medium to achieve high purity and yield.[1][2][3]

Experimental Protocol: Selective Bromination

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-2-phenylpropanoic acid in an aqueous medium. The reaction can be performed under acidic, neutral, or alkaline conditions.[2][3]

  • Bromination: Slowly add bromine to the reaction mixture while maintaining a controlled temperature. Stir the mixture until gas chromatographic analysis indicates the complete consumption of the starting material.[1]

  • Work-up:

    • Acidify the reaction mixture to a pH of 1-2 using an acid such as 5N hydrochloric acid.[1]

    • Extract the aqueous solution with an organic solvent, for example, dichloromethane (3 x 50 ml).[1]

    • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to dryness.[1]

  • Purification: Suspend the resulting solid product in a non-polar solvent like hexanes and filter to recover the purified 2-(4-bromophenyl)-2-methylpropanoic acid.[1] Recrystallization from aqueous methanol can be employed for further purification if necessary.

Chemical and Physical Properties

The key properties of 2-(4-bromophenyl)-2-methylpropanoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C10H11BrO2[4]
Molecular Weight 243.10 g/mol [4]
CAS Number 32454-35-6[4]
Appearance Off-white to cream-colored crystalline powder[5]
Melting Point 122-124 °C[5]
Purity (by GC/HPLC) >98%[5]
Solubility Soluble in organic solvents[4]
Applications in Pharmaceutical Synthesis

2-(4-Bromophenyl)-2-methylpropanoic acid is a key intermediate in the manufacturing of the antihistamines Fexofenadine and Bilastine.[1][2][3][6][7][8][9][10] Its structure forms a core component of these drugs, and its purity is critical to minimizing isomeric impurities in the final active pharmaceutical ingredient (API).[2][3]

Part 2: Proposed Synthesis of this compound

Leveraging the readily available bromo-analog, a straightforward synthetic route to this compound can be proposed. The conversion of an aryl bromide to an arylboronic acid is a cornerstone of modern organic synthesis, most commonly achieved through a palladium-catalyzed borylation reaction, such as the Miyaura borylation.[5]

Proposed Synthetic Route: Miyaura Borylation

This proposed synthesis involves the reaction of 2-(4-bromophenyl)-2-methylpropanoic acid with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to yield the desired boronic acid.

Synthetic Pathway Bromo 2-(4-Bromophenyl)-2-methylpropanoic acid Reagents B2pin2, Pd Catalyst, Base Boronate Boronate Ester Intermediate Bromo->Boronate Miyaura Borylation Hydrolysis Hydrolysis (e.g., NaIO4 or acid) Borono This compound Boronate->Borono Deprotection Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (R-X) transmetal_complex R-Pd(II)-R' L2 pd_complex->transmetal_complex Transmetalation (R'-B(OR)2) transmetal_complex->pd0 Reductive Elimination (R-R') Inhibition_Mechanism Enzyme Enzyme Active Site (with Ser-OH) Complex Reversible Covalent Complex (Tetrahedral Boronate) Enzyme->Complex Inhibitor Boronic Acid Inhibitor (R-B(OH)2) Inhibitor->Complex

References

Methodological & Application

Application Notes & Protocols for 2-(4-Boronophenyl)-2-methylpropanoic Acid: A Versatile Bifunctional Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the effective utilization of 2-(4-Boronophenyl)-2-methylpropanoic acid. This reagent is a valuable bifunctional building block in pharmaceutical and materials science research, featuring a boronic acid moiety for palladium-catalyzed cross-coupling reactions and a carboxylic acid group for subsequent derivatization. These application notes offer detailed protocols, mechanistic insights, and practical guidance for its synthesis, application in Suzuki-Miyaura coupling, and analytical characterization, tailored for researchers, chemists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern organic synthesis, efficiency and molecular complexity are paramount. This compound emerges as a strategic tool, uniquely equipped to streamline synthetic pathways. Its structure incorporates two highly valuable functional groups:

  • A Phenylboronic Acid: This moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This reaction is fundamental to constructing the biaryl scaffolds prevalent in many pharmaceutical agents.[3][4]

  • A Carboxylic Acid: The propanoic acid tail, featuring a gem-dimethyl substitution for steric influence, provides a robust handle for a multitude of subsequent transformations. This includes amide bond formation, esterification, or reduction, allowing for the facile introduction of diverse pharmacophores or linking moieties.

This dual functionality allows for a modular and convergent approach to synthesis, where a core biaryl structure can be forged via the boronic acid, and peripheral diversity can be installed via the carboxylic acid.

Physicochemical Properties, Handling, and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of the reagent. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, although they are generally stable to air and moisture.[5]

PropertyValueSource
CAS Number 1187209-18-2[6]
Molecular Formula C₁₀H₁₃BO₄N/A
Appearance Typically a white to off-white solid[7][8]
Solubility Soluble in many organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water.[7][9]
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8][10]

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[10] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[10][11][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of the boronic acid moiety is its participation as the organoboron nucleophile in the Suzuki-Miyaura cross-coupling reaction.[13] This allows for the formation of a C(sp²)-C(sp²) bond with an aryl, vinyl, or pseudo-halide.

Mechanistic Rationale

Understanding the catalytic cycle is key to optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[13][14]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII_complex Ar'-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII_complex->Transmetalation PdII_biaryl Ar'-Pd(II)(Ar)L₂ Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim Product Product (Ar-Ar') PdII_biaryl->Product RedElim->Pd0 Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Bromide, Boronic Acid, & Base add_solvent Add Solvent (e.g., Dioxane/H₂O) start->add_solvent degas Degas Mixture (Ar purging or freeze-pump-thaw) add_solvent->degas add_catalyst Add Pd Catalyst under inert atmosphere degas->add_catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool Upon Completion filter Filter (e.g., through Celite®) cool->filter extract Aqueous Workup & Extraction filter->extract purify Purify by Column Chromatography or Crystallization extract->purify end end purify->end Characterize Product

References

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the synthesis of complex biaryl and heteroaryl structures is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1][2] This reaction's success is rooted in its high functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[2][3]

This guide focuses on a particularly valuable, yet sterically challenging, building block: 2-(4-Boronophenyl)-2-methylpropanoic acid . The gem-dimethylpropanoic acid moiety attached to the phenyl ring introduces significant steric hindrance. However, this structural motif is crucial in the design of novel therapeutics. Its bromo-analogue, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of widely used antihistamines like Bilastine and Fexofenadine.[4][5][6] Consequently, mastering the coupling of its boronic acid counterpart is of paramount importance for medicinal chemists aiming to construct new chemical entities with tailored pharmacological profiles.

This document provides an in-depth analysis of the mechanistic principles, catalyst selection strategies, and optimized protocols for the successful Suzuki-Miyaura coupling of this key intermediate. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of this transformation.

Mechanistic Rationale: Understanding the Catalytic Cycle and Key Challenges

A successful coupling protocol is not merely a recipe; it is an application of fundamental mechanistic principles. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding each step is critical for rational catalyst selection and troubleshooting.

The Core Catalytic Cycle

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst, typically coordinated to one or two phosphine ligands, inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (e.g., an aryl bromide). This forms a square-planar Pd(II) complex.[1][7] The rate of this step is significantly influenced by the electron density and steric bulk of the supporting ligands.[8][9]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the Pd(II) center. For this to occur efficiently, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (-B(OR)₃⁻).[3][8] This boronate then coordinates to the palladium complex, facilitating the transfer of the aryl group and displacing a halide or other ligand.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex R¹-Pd(II)L₂-X pd0->oxidative_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² transmetalation_complex->pd0 Reductive Elimination (Forms R¹-R²) center_point->transmetalation_complex Transmetalation (R²-B(OH)₂ + Base)

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Critical Considerations for this compound

The unique structure of this boronic acid presents specific challenges that dictate catalyst and condition selection:

  • Steric Hindrance: The gem-dimethyl group creates significant steric bulk around the ipso-carbon connected to the boron atom. This can severely slow down the transmetalation and reductive elimination steps.[10] Standard catalysts like Pd(PPh₃)₄ may prove ineffective.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source (often water in the solvent system), replacing the boronic acid group with a hydrogen atom.[2][11] This depletes the nucleophilic partner and reduces yield. While this substrate is not exceptionally electron-deficient (a factor that often increases susceptibility), the slow rate of productive coupling due to sterics can give this side reaction more time to occur.

Catalyst & Ligand Selection: The Key to Overcoming Steric Challenges

To address the steric demands of this compound, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential for promoting the reaction.

The Rationale for Advanced Ligands:

  • Promoting Reductive Elimination: Bulky ligands create steric crowding around the palladium center, which favors the bond-forming reductive elimination step.

  • Stabilizing the Active Catalyst: These ligands strongly coordinate to the palladium, preventing the formation of inactive palladium black and stabilizing the key monoligated L₁Pd(0) species, which is often more reactive in oxidative addition than more coordinated complexes.[8][9]

  • Accelerating Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and accelerating its insertion into the C-X bond.[8]

Based on these principles, the following catalyst systems are recommended for this specific coupling.

Palladium PrecatalystLigandTypical BaseSolvent SystemTemp (°C)Key Considerations & Application Scope
Pd(OAc)₂ or Pd₂(dba)₃SPhos K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80-110Primary Recommendation. SPhos is a highly effective Buchwald ligand for sterically hindered substrates.[12] The combination with a strong base like K₃PO₄ is often optimal.
Pd(OAc)₂ or Pd₂(dba)₃XPhos K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80-110An excellent alternative to SPhos, also designed for challenging couplings, including those involving hindered aryl chlorides.[8][9]
PdCl₂(dppf)(dppf)K₂CO₃, Na₂CO₃DME, THF, Dioxane80-100A robust, general-purpose catalyst. May be sufficient for less-hindered aryl halide partners but could struggle with doubly-hindered couplings.
Pd(PPh₃)₄(PPh₃)Na₂CO₃, K₂CO₃Toluene, DME80-110"Classical" catalyst. Likely to give low to no yield with this substrate due to steric hindrance. Not recommended as a first choice.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a robust starting point for the coupling of this compound with an aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[10][11]

General Protocol for Suzuki-Miyaura Coupling

Caption: Figure 2: Experimental Workflow for Suzuki Coupling

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, to achieve 0.1-0.2 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos). Note: For air-sensitive components, it is best to prepare a stock solution of the catalyst/ligand in the reaction solvent and add it via syringe.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.[10]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is acidic, carefully adjust the pH of the aqueous layer to be neutral or slightly acidic before extracting with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are solutions to common problems encountered during Suzuki-Miyaura couplings.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst/Ligand: Palladium precatalysts can degrade; phosphine ligands are easily oxidized.[10][11] 2. Oxygen Contamination: O₂ deactivates the Pd(0) catalyst.[1][10] 3. Insufficiently Active System: The chosen catalyst/ligand is not suitable for the sterically hindered substrate.1. Use fresh, high-purity catalyst and ligand from a reliable source. Store them properly under an inert atmosphere. 2. Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 min) and the reaction is maintained under a positive pressure of inert gas. 3. Switch to a more active system. If using PdCl₂(dppf), move to a Pd(OAc)₂/SPhos or XPhos system.[12]
Protodeboronation of Starting Material 1. Reaction is too slow: The desired coupling is not outcompeting the protodeboronation side reaction.[11] 2. Excess Water/Protic Source: Water is a necessary co-solvent for some base systems but can also be the proton source.1. Increase the reaction rate by switching to a more active catalyst (see above) or increasing the temperature. 2. Use a milder base (e.g., KF) or consider running the reaction under anhydrous conditions with a base like CsF or anhydrous K₃PO₄. Alternatively, convert the boronic acid to a more stable trifluoroborate or MIDA boronate ester.[11]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, mediated by palladium.[1] 2. Reaction Mechanism: In some cases with hindered or electron-deficient partners, homocoupling can occur via alternative pathways.[12]1. The primary solution is rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques. 2. If the problem persists, screen different palladium sources and ligands. Sometimes a change in the ligand can suppress this side reaction.
Stalled or Incomplete Reaction 1. Poor Base Solubility/Activity: The base may not be sufficiently soluble or active to promote transmetalation. 2. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction.1. Use a finely powdered base to maximize surface area. Consider switching to a stronger or more soluble base like Cs₂CO₃.[11] 2. Add a second small portion of the catalyst/ligand to the stalled reaction to see if it restarts. If so, it indicates catalyst decomposition was the issue.

References

Application Notes and Protocols: 2-(4-Boronophenyl)-2-methylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficiency of molecular assembly and the strategic incorporation of key structural motifs are paramount. 2-(4-Boronophenyl)-2-methylpropanoic acid (CAS 1187209-18-2) emerges as a highly valuable bifunctional building block, uniquely positioned at the intersection of robust synthetic utility and desirable physicochemical properties. Its structure marries a versatile phenylboronic acid moiety with a gem-dimethylpropanoic acid tail. This combination offers medicinal chemists a powerful tool for generating novel molecular architectures with therapeutic potential.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Concurrently, the carboxylic acid function provides a handle for classical derivatization, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the attachment of pharmacophores or solubilizing groups. The gem-dimethyl substitution offers steric influence and can improve metabolic stability by blocking potential sites of oxidation. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols to facilitate its use in a research and development setting.

Core Applications in Medicinal Chemistry

Application Note 1: A Superior Reagent for Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1] This reaction is a foundational method for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast number of approved drugs. This specific building block allows for the direct incorporation of the 4-(2-carboxy-2-propyl)phenyl fragment into a target molecule.

Causality in Experimental Design: The choice of a boronic acid over other organometallic reagents (like organozincs or organotins) is driven by its superior stability to air and moisture, lower toxicity, and the generally mild conditions required for coupling.[2][3] This makes the process highly amenable to the complex, multi-functionalized molecules common in late-stage drug synthesis. A notable application of this building block is in the synthesis of inhibitors for serum and glucocorticoid-related kinase 1 (SGK1), a target of interest in oncology and metabolic diseases.[4] In this context, the reagent is used to build a core scaffold that positions other functional groups for optimal interaction with the kinase active site.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling this compound with a representative aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or Heteroaryl Bromide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.08 equiv.) or a specialized ligand like SPhos.

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (0.08 equiv.) if using a simple phosphine. Add this catalyst system to the main reaction flask. If using a pre-catalyst like Pd(dppf)Cl₂, add it directly (0.02-0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) active species is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The reaction should be sufficiently dilute (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours. Microwave irradiation can significantly shorten reaction times (e.g., 30-60 minutes at 120 °C).[5]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. The aqueous layer will be basic due to K₂CO₃. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Application Note 2: Derivatization via the Carboxylic Acid Moiety

The propanoic acid group serves as a critical handle for downstream synthetic modifications. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry for linking molecular fragments. This allows researchers to rapidly generate libraries of compounds by coupling the core scaffold with a diverse set of amines, exploring SAR around the "acid vector" of the molecule. This approach is fundamental for optimizing properties such as target binding, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Amide_Coupling_Workflow Start 2-(4-Boronophenyl)- 2-methylpropanoic acid (or its coupled product) Activator Carbodiimide Activator (e.g., EDC, DCC) Start->Activator Activation Product Amide Product Activator->Product Nucleophilic Attack Amine Primary or Secondary Amine (R¹R²NH) Amine->Product

Figure 2: Workflow for amide coupling derivatization.

Protocol 2: General Procedure for Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond using the carboxylic acid functionality.

Materials:

  • Carboxylic acid starting material (1.0 equiv.)

  • Amine (primary or secondary, 1.1 equiv.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equiv.)

  • Hydroxybenzotriazole (HOBt, 1.5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Initial Mixture: Dissolve the carboxylic acid (1.0 equiv.), amine (1.1 equiv.), and HOBt (1.5 equiv.) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add DIPEA (3.0 equiv.) to the solution, followed by the portion-wise addition of EDC·HCl (1.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography or preparative HPLC.

Synthesis of the Building Block

A reliable supply of the title compound is crucial for its application. While commercially available, it can also be synthesized in the lab from its corresponding bromo-analog, 2-(4-bromophenyl)-2-methylpropanoic acid, via a Miyaura borylation reaction.[6][7]

Protocol 3: Synthesis of this compound via Miyaura Borylation

This protocol is a representative procedure for converting the readily available aryl bromide into the desired arylboronic acid pinacol ester, followed by hydrolysis to the boronic acid.

Materials:

  • 2-(4-Bromophenyl)-2-methylpropanoic acid (1.0 equiv.)[8]

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.)

  • Potassium Acetate (KOAc), anhydrous (3.0 equiv.)

  • Solvent: Anhydrous 1,4-Dioxane or DMSO

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 equiv.), B₂pin₂ (1.1 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and KOAc (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed dioxane via cannula.

  • Reaction: Heat the mixture to 80-90 °C and stir for 6-18 hours, until LC-MS analysis indicates complete consumption of the starting aryl bromide.

  • Work-up (Pinacol Ester Intermediate):

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is the pinacol ester of the target molecule. This can be used directly in many Suzuki couplings or deprotected.

  • Deprotection to Boronic Acid (Optional but Recommended for Title Compound):

    • Dissolve the crude pinacol ester in a mixture of THF and 1M HCl (e.g., 2:1).

    • Stir vigorously at room temperature for 4-12 hours.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound, which can be purified by recrystallization or chromatography.

Compound Data Summary

PropertyValue
IUPAC Name This compound
CAS Number 1187209-18-2[9][10]
Molecular Formula C₁₀H₁₃BO₄[11]
Molecular Weight 208.02 g/mol [11]
Appearance White to off-white solid[4]
Storage 2-8°C, in a sealed, air-resistant place[4][9]
Primary Use Synthetic building block for Suzuki-Miyaura coupling and further derivatization[2][4]

References

Application Notes & Protocols: Strategic Derivatization of 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Boronophenyl)-2-methylpropanoic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure uniquely combines a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a carboxylic acid group, which is amenable to a wide range of classical transformations. This dual reactivity allows for the sequential or orthogonal introduction of diverse functionalities, making it an invaluable scaffold for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.[3][4]

This guide provides an in-depth exploration of the primary derivatization strategies for this versatile reagent. We will dissect the mechanistic underpinnings of each reaction, offer field-tested protocols, and explain the critical parameters that ensure successful and reproducible outcomes. The protocols are designed to be self-validating, with clear rationales for each step, empowering researchers to adapt these methods to their specific synthetic targets.

Part 1: Derivatization via the Boronic Acid Moiety: The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid group is predominantly utilized for the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic systems.[5][6]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this transfer.[5][7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reagents1 R¹-X Reagents1->OxAdd Reagents2 R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ Reagents2->Boronate Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol details a general procedure for coupling this compound with an aryl bromide.

Materials & Equipment:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base[5]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the aryl bromide (1.1 eq) and the base, K₂CO₃ (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the ligand, PPh₃ (0.08 eq), if using a custom system. Alternatively, use a pre-formed catalyst like Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add the dioxane/water solvent mixture to the main flask.

  • Inerting: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.

  • Catalyst Introduction: Add the catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and ethyl acetate.

    • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~3-4 to ensure the carboxylic acid is protonated.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biarylpropanoic acid.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(OAc)₂/PPh₃, Pd(PPh₃)₄Provides the active Pd(0) species required for the catalytic cycle.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to a more nucleophilic boronate complex.[5][7]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes both organic and inorganic reagents. Water is often beneficial for the transmetalation step.[5]
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic steps.
Atmosphere Inert (N₂ or Ar)Protects the Pd(0) catalyst from oxidation, which would deactivate it.

Part 2: Derivatization via the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amidation. These reactions attach new functionalities that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. The classic Fischer-Speier esterification, using an acid catalyst, is a robust and scalable method.[8][9]

Esterification_Workflow Start This compound + Alcohol (R-OH) AddCatalyst Add Acid Catalyst (e.g., H₂SO₄) Start->AddCatalyst Heat Heat under Reflux AddCatalyst->Heat Workup Aqueous Work-up (Neutralize & Extract) Heat->Workup Purify Purification (Chromatography/Distillation) Workup->Purify Product Final Ester Product Purify->Product

Caption: General workflow for Fischer-Speier esterification.

Procedure:

  • Reagent Addition: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reaction: Attach a condenser and heat the mixture to reflux. The reaction is an equilibrium; using excess alcohol drives it towards the product. Monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase and purify the resulting crude ester by silica gel column chromatography.

ParameterRecommended ConditionRationale / Causality
Alcohol Large excess (serves as solvent)Drives the equilibrium towards the ester product (Le Châtelier's principle).[9]
Catalyst Conc. H₂SO₄ (catalytic)Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]
Temperature RefluxIncreases the reaction rate to reach equilibrium faster.
Amidation

Directly reacting a carboxylic acid with an amine to form an amide is difficult due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

Amidation_Workflow Start Carboxylic Acid + Amine Activate Add Coupling Agent & Base (e.g., HATU, DIPEA) Start->Activate Couple Stir at Room Temperature Activate->Couple Workup Aqueous Work-up & Extraction Couple->Workup Purify Purification (Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for amidation using a coupling agent.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions.[10]

Materials:

  • This compound

  • Primary or secondary amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15-30 minutes at room temperature to form the activated ester intermediate. The solution may change color.

  • Coupling: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted amine, residual base, and byproducts from the coupling agent.

    • Dry the organic layer over Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude amide by silica gel column chromatography.

ParameterRecommended ConditionRationale / Causality
Coupling Agent HATU, HOBt/EDCActivates the carboxylic acid by forming a highly reactive intermediate that is readily displaced by the amine nucleophile.[10]
Base DIPEA, TriethylamineA non-nucleophilic base is required to neutralize the acidic byproducts without competing with the primary amine reactant.
Solvent Anhydrous DMF, DCMAprotic solvents are necessary to prevent reaction with the highly reactive activated intermediate.

References

Navigating the Challenges of Sterically Hindered Boronic Acids in Cross-Coupling Reactions: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Steric Hindrance in Modern Synthesis

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Boronic acids, key partners in this reaction, are generally favored for their stability, low toxicity, and commercial availability.[1] However, as synthetic targets grow in complexity, chemists are increasingly faced with the challenge of coupling sterically hindered boronic acids, especially those bearing ortho-substituents.

Steric hindrance presents a significant kinetic barrier to the reaction, primarily impacting the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2] This can lead to sluggish or incomplete reactions, low yields, and the formation of undesired byproducts such as homocoupled and protodeboronated species.[3][4][5] Overcoming these hurdles is paramount for the efficient synthesis of complex molecules, including tetra-ortho-substituted biaryls, which exhibit unique conformational properties and are of growing interest in medicinal chemistry and materials science.[6][7][8]

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the reaction conditions necessary for the successful cross-coupling of sterically hindered boronic acids. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, and provide a field-proven, step-by-step protocol for a challenging Suzuki-Miyaura coupling.

Deconstructing the Catalytic Cycle: The "Why" Behind Reagent Selection

The success of a Suzuki-Miyaura coupling involving sterically demanding substrates hinges on a judicious selection of reaction components that can accommodate and even leverage steric bulk. The catalytic cycle, illustrated below, provides a framework for understanding these choices.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)-X L OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)-R² L Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄)

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Catalyst and Ligand: A Synergistic Partnership

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While various palladium sources can be used, such as Pd(OAc)₂ and Pd₂(dba)₃, the choice of ligand is paramount for overcoming steric challenges.[9]

  • Bulky, Electron-Rich Phosphine Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The breakthrough in this area came with the development of bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, RuPhos, and XPhos).[10] These ligands are crucial for several reasons:

    • Promotion of Monoligated Species: They favor the formation of a highly reactive, monoligated 14-electron palladium(0) species (L-Pd⁰). This less-crowded intermediate is more susceptible to oxidative addition with the sterically hindered aryl halide.[10]

    • Facilitation of Reductive Elimination: The steric bulk of the ligand also promotes the final reductive elimination step, where the two organic fragments are coupled, and the palladium catalyst is regenerated.[11]

    • Specialized Ligands for Extreme Hindrance: For the synthesis of exceptionally hindered biaryls, such as tetra-ortho-substituted systems, specialized ligands like AntPhos and BI-DIME have demonstrated superior performance.[12][13]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for challenging cross-coupling reactions.[14][15][16] Their strong σ-donating ability and tunable steric bulk make them highly effective at stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[14][16][17] NHC-palladium complexes have been successfully employed in the synthesis of tetra-ortho-substituted biaryls at room temperature.[6][7]

The Base: More Than Just a Proton Scavenger

The base plays a critical role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[9]

  • Commonly Used Bases: For sterically hindered couplings, common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK). K₃PO₄ is often a reliable choice, particularly when used as a fine powder.[2]

  • Base and Solvent Interplay: The choice of base is often intertwined with the solvent system. For instance, stronger bases like t-BuOK can be particularly effective in non-polar aprotic solvents like dioxane.

The Solvent: Creating the Right Environment

The solvent must be capable of dissolving the reactants and catalyst system at the required reaction temperature.

  • Preferred Solvents: Anhydrous, non-polar aprotic solvents are generally preferred for these challenging couplings. Toluene and dioxane are common choices.

  • High-Temperature Reactions: For particularly stubborn couplings, higher boiling point solvents like xylenes may be necessary to drive the reaction to completion by allowing for higher reaction temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This protocol provides a general procedure for the coupling of a sterically hindered aryl boronic acid with an aryl halide using a palladium/buchwald ligand catalyst system.

Materials:

  • Sterically hindered aryl boronic acid (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous toluene or dioxane (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent)

  • Argon or nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ (1-5 mol%) and SPhos (2-10 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (toluene or dioxane) via syringe to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C). For very challenging substrates, temperatures up to 140 °C (using xylenes as solvent) may be required. Microwave irradiation can also be a powerful tool to accelerate the reaction.[18][19][20][21]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes successful reaction conditions for the Suzuki-Miyaura coupling of various sterically hindered boronic acids.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-Bromo-1,3-dimethylbenzene2,4,6-Triisopropylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10095
1-Bromo-2,6-dimethylnaphthaleneMesitylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11092
2-Chloro-1,3,5-triisopropylbenzene2,6-Dimethoxyphenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3)Xylenes14088
1-Iodo-2,6-diisopropylanisole1-Naphthylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8075

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poorly soluble reagents- Use a pre-catalyst or ensure catalyst is properly activated.- Increase reaction temperature or use microwave irradiation.- Screen different solvents or solvent mixtures.
Protodeboronation - Presence of water- Base-catalyzed decomposition- Use anhydrous solvents and reagents.- Use a milder base (e.g., K₃PO₄) or consider using boronic esters.
Homocoupling - Oxidative coupling of boronic acids- Ensure a strictly inert atmosphere.- Lower the catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling of sterically hindered boronic acids is a challenging yet achievable transformation that unlocks access to a wide array of complex molecular architectures. Success in this endeavor requires a departure from standard protocols and a thoughtful consideration of the interplay between the catalyst, ligand, base, and solvent. By leveraging bulky, electron-rich ligands such as the Buchwald-type phosphines or N-heterocyclic carbenes, in combination with appropriate bases and higher reaction temperatures, researchers can effectively overcome the steric barriers inherent to these systems. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of sterically congested molecules, ultimately empowering them to push the boundaries of chemical synthesis.

References

Application Note: 2-(4-Boronophenyl)-2-methylpropanoic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of 2-(4-boronophenyl)-2-methylpropanoic acid, a bifunctional organic building block of significant interest in medicinal chemistry and materials science. We delve into its properties, safe handling procedures, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-tested protocols are provided, explaining the causality behind experimental choices to empower researchers in the synthesis of complex biaryl molecules and other advanced architectures.

Introduction

Organic building blocks are the foundational components that enable chemists to construct larger, more complex molecules with precision and efficiency.[1] In the fields of drug discovery and materials science, the strategic selection of building blocks is paramount for imbuing final compounds with desired biological activities or physical properties. This compound (CAS No. 1187209-18-2) has emerged as a particularly valuable reagent. Its structure uniquely combines two key functionalities: a phenylboronic acid moiety, which is a cornerstone of modern cross-coupling chemistry, and a gem-dimethylpropanoic acid group.

The boronic acid group serves as the reactive handle for Suzuki-Miyaura cross-coupling, one of the most powerful and widely used methods for forming carbon-carbon bonds.[2] The gem-dimethylpropanoic acid portion of the molecule offers several advantages. The quaternary carbon center provides steric bulk and, critically, blocks the benzylic position from metabolic oxidation, a common liability in drug candidates. This combination makes the scaffold an attractive starting point for developing novel therapeutics and functional materials. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block.

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential.

Properties Summary
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1187209-18-2[3]
Molecular Formula C₁₀H₁₃BO₄Derived
Molecular Weight 208.02 g/mol Derived
Appearance Typically an off-white to white solid powderN/A
Key Functional Groups Carboxylic Acid, Arylboronic Acid[3]
Stability and Storage

Arylboronic acids, including this compound, can undergo reversible, water-eliminating self-condensation to form cyclic trimers known as boroxines.[4][5] While the boroxine is often in equilibrium with the monomeric acid under reaction conditions, its formation can affect the reagent's solubility and reactivity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Handle under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to minimize degradation from air and moisture.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, general precautions for handling arylboronic acids and related carboxylic acids should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone application for this compound. This palladium-catalyzed cross-coupling enables the formation of a C-C bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an organohalide or pseudohalide.[9] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of reactants.[5]

The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OH)₂ (Boronic Acid) ArB->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a robust, general protocol for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundNucleophilic Partner≥95%
Aryl Bromide (Ar-Br)Electrophilic Partner≥98%
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor≥98%
Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos)Ligand≥98%
Potassium Phosphate Tribasic (K₃PO₄)BaseAnhydrous, ≥98%
1,4-DioxaneSolventAnhydrous
Ethyl AcetateExtraction SolventACS Grade
BrineAqueous WashSaturated NaCl(aq)
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentGranular
Schlenk Flask / Reaction VialReaction Vessel-
Argon / Nitrogen GasInert AtmosphereHigh Purity

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup - Add solids to flask - Add solvent - Seal vessel Degas 2. Degassing - Sparge with Argon for 15-20 min Setup->Degas Catalyst 3. Catalyst Addition - Add Pd(OAc)₂ and XPhos - Maintain positive Ar pressure Degas->Catalyst Reaction 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS Catalyst->Reaction Workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with water/brine Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Flash Chromatography Workup->Purify Analysis 7. Analysis - NMR, MS, HPLC Purify->Analysis

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.[10] K₃PO₄ is an effective base for many Suzuki couplings.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

    • Sparge the resulting suspension with a stream of Argon gas through a needle for 15-20 minutes with gentle stirring.

    • Causality: Oxygen can deactivate the Pd(0) catalyst and promote the undesirable homocoupling of the boronic acid.[4] Rigorous degassing is critical for reproducible, high-yielding reactions.

  • Catalyst Addition:

    • Under a positive flow of Argon, add the palladium(II) acetate (Pd(OAc)₂, 0.01–0.05 equiv) and the phosphine ligand (e.g., XPhos, 0.02–0.10 equiv).

    • Seal the flask tightly.

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky, electron-rich phosphine ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination.[2]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4–24 hours).

  • Aqueous Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. The carboxylic acid product may be in the aqueous layer as a salt. Acidify the aqueous layer carefully with 1N HCl to pH ~3-4 and extract with ethyl acetate (3x).

    • Combine all organic layers and wash with brine (1x).

    • Causality: The workup removes the inorganic base and salts. Acidification protonates the carboxylate salt of the product, rendering it soluble in the organic extraction solvent.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid to improve peak shape).

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by O₂).2. Insufficiently active base/solvent system.3. Decomposed boronic acid.1. Ensure rigorous degassing; use fresh catalyst/ligand.2. Screen other bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., Toluene, THF/H₂O).3. Use fresh, high-purity boronic acid.
Boronic Acid Homocoupling Presence of oxygen or Pd(II) species in the absence of the aryl halide.[4]Improve degassing procedure. Ensure catalyst is added last to a well-mixed solution of substrates.
Protodeboronation The C-B bond is cleaved and replaced with a C-H bond, often promoted by water or acidic/strongly basic conditions.[2]Use anhydrous conditions where possible. Avoid overly harsh bases or prolonged reaction times at high temperatures.
Poor Product Recovery The carboxylic acid product may remain in the aqueous layer as a carboxylate salt during workup.Ensure the aqueous layer is acidified to pH 3-4 before final extractions to protonate the product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its primary utility in Suzuki-Miyaura cross-coupling provides a reliable and efficient pathway to biaryl structures that are central to many pharmaceutical and materials science programs. By understanding the underlying reaction mechanism, adhering to robust protocols, and being aware of potential side reactions, researchers can effectively leverage this reagent to accelerate their synthetic endeavors and create novel molecular architectures with tailored functions.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-(4-Boronophenyl)-2-methylpropanoic Acid in Solid-Phase Synthesis

In the landscape of modern drug discovery and materials science, the demand for efficient and versatile synthetic methodologies is paramount. Solid-phase synthesis (SPS) has emerged as a cornerstone technique, enabling the rapid and streamlined construction of complex molecular libraries. Within this paradigm, the strategic selection of building blocks is critical to unlocking novel chemical space and accelerating discovery pipelines. This compound (CAS 1187209-18-2) is a bifunctional molecule poised to offer significant advantages in SPS workflows. Its unique architecture, featuring a boronic acid moiety for subsequent derivatization and a carboxylic acid for immobilization onto a solid support, presents a powerful tool for researchers.

This document serves as a comprehensive technical guide for the application of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its immobilization and cleavage, and discuss its potential applications in the development of novel therapeutics and functional materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource
CAS Number 1187209-18-2[1][2]
Molecular Formula C₁₀H₁₃BO₄[1][2]
Molecular Weight 208.02 g/mol [1][2]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C[1][2]

Core Principles: Immobilization via Carboxylic Acid Functionality

The carboxylic acid group of this compound serves as the anchor for its attachment to a variety of solid supports. The choice of resin is dictated by the desired cleavage strategy and the chemical nature of the subsequent synthetic steps. Resins bearing hydroxyl or amino functionalities are commonly employed for the immobilization of carboxylic acids.

G reagent This compound immobilized Immobilized Reagent on Resin reagent->immobilized Immobilization resin Solid Support (e.g., Wang Resin) resin->immobilized coupling Coupling Agent (e.g., DCC/DMAP) coupling->immobilized derivatization On-Resin Derivatization (e.g., Suzuki Coupling) immobilized->derivatization cleavage Cleavage from Resin (e.g., TFA) derivatization->cleavage product Final Product cleavage->product

Figure 1: Workflow for solid-phase synthesis.

Experimental Protocols

Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 1187209-18-2) was not publicly available at the time of this writing. The following safety precautions are based on general handling procedures for arylboronic acids and carboxylic acids. Researchers must consult the supplier-provided SDS upon acquisition of the material and perform a thorough risk assessment before commencing any experimental work.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Protocol 1: Immobilization on Wang Resin

Wang resin is a popular choice for solid-phase synthesis due to its compatibility with Fmoc chemistry and the mild acidic conditions required for cleavage.

Materials:

  • This compound

  • Wang resin (100-200 mesh, loading capacity typically 0.8-1.2 mmol/g)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Place the desired amount of Wang resin in the synthesis vessel. Add sufficient DCM to swell the resin (approximately 10 mL per gram of resin) and shake gently for 30 minutes.

  • Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • Activation and Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF.

    • In a separate flask, dissolve DCC (3 equivalents) in DCM.

    • Add the solution of this compound and DMAP to the swollen resin.

    • Add the DCC solution to the resin suspension.

  • Reaction: Shake the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading of the resin can be determined by cleaving a small, weighed amount of the dried resin and quantifying the released this compound by UV-Vis spectroscopy or HPLC.

Protocol 2: On-Resin Derivatization via Suzuki-Miyaura Coupling

The immobilized boronic acid moiety is now available for a wide range of cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.

Materials:

  • Immobilized this compound on Wang resin

  • Aryl halide (or triflate) (5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., aqueous 2M Na₂CO₃)

  • Solvent (e.g., a mixture of DMF and water)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell the resin in the reaction solvent for 30 minutes.

  • Reagent Addition: Add the aryl halide, palladium catalyst, and base to the resin suspension.

  • Reaction: Heat the reaction mixture at 80-100°C with gentle shaking for 12-24 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving it, and analyzing the supernatant by LC-MS.

  • Washing: After the reaction is complete, cool the vessel to room temperature. Drain the reaction mixture and wash the resin sequentially with the reaction solvent, water, DMF, DCM, and MeOH.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage from Wang Resin

Cleavage from Wang resin is typically achieved using trifluoroacetic acid (TFA).

Materials:

  • Derivatized resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, if required for the derivatized molecule)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried, derivatized resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The choice and necessity of scavengers depend on the nature of the synthesized molecule.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Shake the mixture at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

    • Precipitate the crude product by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Purification:

    • Collect the precipitate by centrifugation.

    • Wash the precipitate with cold diethyl ether.

    • Dry the crude product under vacuum.

    • Purify the product as required, for example, by HPLC.

Applications and Future Directions

The use of this compound in solid-phase synthesis opens up a plethora of possibilities for creating diverse molecular libraries.

  • Drug Discovery: The boronic acid functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to form reversible covalent bonds with serine proteases and other enzymes.[3] By immobilizing this building block, libraries of potential enzyme inhibitors can be rapidly synthesized and screened.

  • Materials Science: Arylboronic acids are key components in the synthesis of organic electronic materials, sensors, and polymers. The solid-phase approach allows for the systematic modification of the aryl backbone to fine-tune the material's properties.

  • Combinatorial Chemistry: The versatility of the boronic acid handle for various cross-coupling reactions makes this compound an ideal scaffold for generating large combinatorial libraries for high-throughput screening.[4]

Conclusion

This compound is a valuable and versatile building block for solid-phase synthesis. Its bifunctional nature allows for straightforward immobilization onto a solid support and subsequent derivatization of the boronic acid moiety. The protocols outlined in this guide provide a robust framework for researchers to incorporate this reagent into their synthetic workflows, enabling the efficient generation of novel molecules for a wide range of applications. As with any synthetic methodology, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-(4-Boronophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(4-Boronophenyl)-2-methylpropanoic acid. This resource is designed to provide direct, actionable troubleshooting advice and in-depth scientific explanations to address the unique challenges posed by this sterically hindered and functionalized boronic acid.

Introduction to the Challenge

This compound is a valuable building block, but its structure presents distinct hurdles in Suzuki-Miyaura coupling. The quaternary carbon center adjacent to the boronic acid introduces significant steric bulk, which can impede key steps in the catalytic cycle.[1][2] Furthermore, the presence of a carboxylic acid functionality necessitates careful consideration of the reaction conditions, particularly the choice and amount of base, to avoid potential side reactions or solubility issues.[3][4]

This guide provides a systematic approach to diagnosing and resolving the common causes of low yields, from reagent quality to advanced catalytic systems.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield so low when using this specific boronic acid?

Low yields are typically traced back to two primary characteristics of this molecule:

  • Steric Hindrance: The bulky 2-methylpropanoic acid group creates significant steric congestion around the boron atom.[1] This bulk can slow down or inhibit the crucial transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[5][6]

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid starting material.[7] This process can be catalyzed by the base required for the reaction and is often exacerbated by prolonged reaction times or elevated temperatures needed to overcome steric hindrance.[8]

Q2: Could the carboxylic acid group be interfering with the reaction?

Yes, the carboxylic acid can influence the reaction in several ways:

  • Base Consumption: The acidic proton of the carboxyl group will react with the base, requiring the use of additional equivalents of base to ensure enough is available to activate the boronic acid for transmetalation.[3]

  • Solubility Issues: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt. This can alter the solubility of the boronic acid, potentially causing it to partition into an aqueous phase and become less available for the organic-phase catalytic cycle.[3]

  • Catalyst Inhibition: While less common, there is a possibility that the carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or hindering its activity.[4]

Q3: I see a lot of my aryl halide starting material is consumed, but very little desired product is formed. What's happening?

This scenario strongly suggests that your boronic acid is being consumed by a non-productive pathway. The most likely culprit is protodeboronation .[7] While the oxidative addition of the aryl halide to the palladium catalyst is occurring, the subsequent transmetalation with the boronic acid is too slow due to steric hindrance. This allows the boronic acid to decompose via protodeboronation before it can couple with the activated aryl halide.[9] You may also be observing homocoupling of the boronic acid, though this is often less prevalent than protodeboronation.[10]

Systematic Troubleshooting Guide

This guide is structured to help you systematically identify and solve the root cause of low yields.

Phase 1: Initial Diagnosis & Reagent Scrutiny

Before modifying the core reaction conditions, it's crucial to rule out common setup and reagent issues.

  • Ensure an Inert Atmosphere: The Pd(0) active catalyst and phosphine ligands are highly sensitive to oxygen.[10]

    • Protocol: Use a Schlenk line or a glovebox. Ensure solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[11]

  • Verify Reagent Quality:

    • Boronic Acid: Boronic acids can degrade over time. Protodeboronation can occur even during storage.[7] Use fresh or recently purchased this compound. If in doubt, check its purity by NMR.

    • Palladium Catalyst & Ligand: Palladium precursors and especially phosphine ligands can oxidize.[10] Use fresh materials stored under an inert atmosphere.

    • Base: Ensure the base is anhydrous and has not clumped due to moisture absorption.

Phase 2: Reaction Condition Optimization

If initial checks do not resolve the issue, the next step is to optimize the reaction parameters to favor the productive coupling pathway over side reactions.

For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[12] The key is to use a catalyst system that promotes a fast rate of reductive elimination and is sterically accommodating.

  • Recommendation: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[5][13] These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and their steric bulk promotes the final reductive elimination step.

    • Primary Choices: SPhos, XPhos, or RuPhos.[12]

    • Alternative: N-heterocyclic carbene (NHC) ligands can also be highly effective for hindered couplings.[14][15]

.dot digraph "Catalyst_Selection_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Catalyst Selection", splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield with\nStandard Catalyst\n(e.g., Pd(PPh3)4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision1 [label="Is the substrate\nsterically hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; buchwald [label="Switch to Bulky, Electron-Rich\nBuchwald Ligands\n(XPhos, SPhos, RuPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nhc [label="Consider N-Heterocyclic\nCarbene (NHC) Ligands\nas an alternative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precatalyst [label="Use modern Pd(II) precatalysts\n(e.g., G3 or G4 palladacycles)\nfor improved stability and activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Optimized Yield", shape=ellipse, fillcolor="#F1F3F4"];

start -> decision1; decision1 -> buchwald [label=" Yes "]; buchwald -> precatalyst; decision1 -> nhc [label=" Alternative "]; nhc -> precatalyst; precatalyst -> end; } .enddot Caption: Catalyst selection workflow for hindered substrates.

The choice of base and solvent is critical for managing the carboxylic acid group and minimizing protodeboronation.

ParameterRecommendationRationale
Base Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5][16]Stronger bases (e.g., NaOH, KOH) in the presence of water can accelerate protodeboronation. K₃PO₄ and Cs₂CO₃ are effective at promoting transmetalation without being overly aggressive.[16]
Equivalents of Base Use at least 3.0 equivalents.1.0 equivalent will be consumed by the carboxylic acid. At least 2.0 additional equivalents are needed to activate the boronic acid for the catalytic cycle.
Solvent System Anhydrous polar aprotic solvents (e.g., Dioxane, THF, Toluene).[15]While some Suzuki reactions tolerate water, for a substrate prone to protodeboronation, minimizing water is key.[10] Anhydrous conditions can significantly suppress this side reaction.
Phase 3: Advanced Strategies

If optimization of the standard parameters is insufficient, consider these advanced techniques.

  • Conversion to a Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol or MIDA boronates.[17] These esters are generally more resistant to protodeboronation. The active boronic acid can be slowly released under the reaction conditions, keeping its ambient concentration low and favoring cross-coupling over decomposition.[7][17]

  • Microwave Irradiation: For sluggish reactions, microwave heating can provide rapid and uniform heating, potentially accelerating the desired coupling reaction to outcompete the slower protodeboronation pathway.[18] Use caution as it can also accelerate decomposition if not optimized.

Experimental Protocols

General Protocol for a Hindered Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[11]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%). Alternatively, use a pre-formed palladacycle precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.[11]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash with 1M HCl to re-protonate the carboxylic acid and remove inorganic salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G Transmetalation Transmetalation BoronicAcid BoronicAcid Transmetalation->BoronicAcid Slow due to Steric Hindrance

References

Technical Support Center: Purification of 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-boronophenyl)-2-methylpropanoic acid. As a Senior Application Scientist, I understand the nuances and challenges that can arise when isolating this bifunctional molecule. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established chemical principles with practical, field-tested advice.

The unique structure of this compound, containing both a carboxylic acid and a boronic acid moiety, presents specific purification challenges. It is often synthesized via methods like Suzuki-Miyaura coupling, which can introduce a variety of byproducts including homocoupled materials, residual palladium catalyst, and starting material carryover.[1][2][3] This guide will help you navigate these complexities to achieve high purity.

Troubleshooting Guide

This section addresses specific, acute problems you might be facing during your purification workflow.

Question: My crude product is a sticky oil that refuses to crystallize. How can I solidify and purify it?

Answer: This is a common issue, often caused by residual solvents or low-melting impurities. Before attempting a more complex purification, you should first try trituration.

  • Causality: Trituration uses a solvent in which your desired product is largely insoluble, but the impurities are soluble. By stirring the crude oil in this solvent, the impurities are washed away, often inducing the crystallization of the product.

  • Recommended Solvents for Trituration:

    • Hexanes or Heptane: Excellent for removing non-polar grease and some organic impurities.

    • Diethyl Ether: Can be effective, but your product may have some solubility. Use it chilled.

    • Water (acidified): If your impurities are water-soluble and your product is not, a wash with dilute acid (e.g., 0.1 M HCl) can be effective.

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small volume of the chosen cold solvent.

    • Stir vigorously with a spatula or magnetic stirrer, scratching the inside of the flask to create nucleation sites.

    • If the oil solidifies, continue stirring for 20-30 minutes to ensure thorough washing.[4]

    • Collect the resulting solid by vacuum filtration, washing with a small amount of the same cold solvent.

If trituration fails, it indicates more significant impurities are present, and you should proceed to a more robust method like acid-base extraction or chromatography.

Question: My NMR analysis shows persistent unknown peaks after an initial workup. What are the likely culprits and how do I remove them?

Answer: In a typical synthesis, such as a Suzuki coupling, several characteristic byproducts can form. Identifying them is key to selecting the right purification strategy.

  • Common Impurities & Their Origin:

    • Homocoupled Starting Material (Biphenyl Dimer): Arises from the coupling of two molecules of your aryl halide starting material (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid).[5][6] This impurity is non-polar and lacks the boronic acid group.

    • Boroxine: This is a cyclic trimer formed by the dehydration of three boronic acid molecules.[1] It is often in equilibrium with the boronic acid and can complicate NMR spectra.

    • Debrominated/Protodeborylated Starting Material: Loss of the bromine or boronic acid group from the starting materials.[1]

    • Residual Palladium Catalyst: Can cause peak broadening and discoloration of the product.

  • Removal Strategy:

    • Homocoupled & Debrominated Impurities: These lack the acidic functional groups of your product. An acid-base extraction is highly effective. See the detailed protocol below.

    • Boroxine: This is reversible. Dissolving the crude material in a solvent system containing water (e.g., during an aqueous workup) will typically hydrolyze the boroxine back to the desired boronic acid.

    • Palladium: Can be removed by filtration through Celite®, or by using a palladium scavenger resin.

Question: My yield is extremely low after performing silica gel column chromatography. Where is my product going?

Answer: Boronic acids are notoriously difficult to purify via standard silica gel chromatography. The empty p-orbital of the boron atom acts as a Lewis acid, interacting strongly with the Lewis basic silanol groups (Si-OH) on the silica surface.[7] This leads to significant tailing and often irreversible adsorption of the product onto the column.

  • Solutions to Improve Recovery:

    • Acidify the Mobile Phase: Adding 1-2% acetic or formic acid to your eluent can protonate the silanol groups, reducing their interaction with the boronic acid.[4] However, this can sometimes promote esterification if using an alcohol in the mobile phase.

    • Use Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can passivate the active sites, leading to much better recovery of boronic esters and acids.[8][9]

    • Consider an Alternative Stationary Phase:

      • Reverse-Phase Chromatography (C18): This is often a much better choice for polar compounds like boronic acids. A gradient of acetonitrile in water (often with a TFA or formic acid modifier) is a good starting point.[10]

      • Neutral or Acidic Alumina: Can sometimes provide better results than silica gel.[4]

Frequently Asked Questions (FAQs)

Question: What is the most reliable, general-purpose purification strategy for this compound?

Answer: A multi-step approach leveraging the dual acidic nature of the molecule is most effective. The general workflow is an initial acid-base extraction followed by recrystallization.

  • Acid-Base Extraction: This is the most powerful initial step. By manipulating the pH, you can selectively move your product between aqueous and organic layers, leaving many impurities behind. The key is the difference in acidity between the carboxylic acid (pKa ~4-5) and the boronic acid (pKa ~8-9).

  • Recrystallization: Once the product is substantially pure (>90%), recrystallization is an excellent final polishing step to obtain high-purity, crystalline material.[11]

This combined strategy is often sufficient to achieve >98% purity without resorting to chromatography.

Question: How do I perform an effective acid-base extraction for this specific compound?

Answer: This procedure takes advantage of the different pKa values of the two acidic protons. The carboxylic acid is significantly more acidic than the boronic acid.

  • Principle of Separation:

    • At a mildly basic pH (~8-9), a weak base like sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Most boronic acids will remain protonated and less water-soluble.

    • At a strongly basic pH (>11), a strong base like sodium hydroxide (NaOH) will deprotonate both the carboxylic acid and the boronic acid, forming a highly water-soluble boronate salt.[12]

See the detailed protocol below for a step-by-step guide.

Question: How should I handle and store the purified this compound to ensure its stability?

Answer: While arylboronic acids are generally more stable than their alkyl counterparts, proper handling is crucial.

  • Storage: Store the solid product in a tightly sealed container in a refrigerator or freezer, preferably under an inert atmosphere (argon or nitrogen).

  • Key Instability Pathway: The primary concern is dehydration to form the corresponding boroxine trimer.[1] While this is often reversible upon exposure to water, it means the material's weight and purity can change over time if left exposed to air. Storing it cold and dry minimizes this process.

  • Avoid: Do not store solutions of the boronic acid in protic solvents for extended periods, as degradation can occur. Prepare solutions fresh for reactions.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral organic impurities (e.g., homocoupled byproducts) and weakly acidic/basic impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Weak Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently and allow the layers to separate. The desired product will be deprotonated at the carboxylic acid and move into the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. Extract the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Wash Aqueous Layer: Wash the combined aqueous extracts with fresh EtOAc one time to remove any trapped neutral impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl solution while stirring until the pH is ~2 (confirm with pH paper). Your pure product should precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This method is ideal as a final polishing step after the acid-base extraction.

  • Solvent Screening: The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.[4][11]

  • Procedure: a. Place the semi-pure solid in an Erlenmeyer flask with a stir bar. b. Add the primary solvent (e.g., water or ethanol) dropwise while heating (e.g., on a hot plate) and stirring, until the solid just dissolves. Do not add excessive solvent. c. If a co-solvent system is needed, add the "anti-solvent" (e.g., hexanes) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals. e. Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Data Summary

Purification MethodRecommended Solvents / ConditionsTarget Impurities Removed
Trituration Hexanes, Diethyl Ether, WaterNon-polar organics, residual oils
Acid-Base Extraction Organic: EtOAc, DCM. Aqueous: NaHCO₃, NaOH, HClNeutral organics, starting materials, homocoupled dimers
Recrystallization Water/Ethanol, Toluene, EtOAc/HexanesImpurities with different solubility profiles
Column Chromatography Reverse-Phase (C18) with Acetonitrile/Water + 0.1% Formic AcidPolar and non-polar impurities

Purification Workflow Diagram

The following diagram outlines a decision-making process for purifying your crude this compound.

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude material a solid? start->is_solid triturate Triturate with Hexanes or Diethyl Ether is_solid->triturate Yes acid_base Perform Acid-Base Extraction Protocol is_solid->acid_base No (Oil/Gummy) triturate->acid_base check_purity Check Purity by NMR / LC-MS acid_base->check_purity is_pure Is Purity >98%? check_purity->is_pure chromatography Consider Reverse-Phase Chromatography (C18) check_purity->chromatography No (<90%) recrystallize Recrystallize from Water/Ethanol or Toluene is_pure->recrystallize No, but >90% end_product Pure Crystalline Product is_pure->end_product Yes recrystallize->end_product chromatography->end_product

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Troubleshooting Side Reactions of 2-(4-Boronophenyl)-2-methylpropanoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing 2-(4-Boronophenyl)-2-methylpropanoic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide in-depth, field-tested insights and actionable troubleshooting strategies to help you navigate the unique challenges presented by this sterically hindered and functionalized boronic acid.

Introduction: The Challenge of a Unique Substrate

This compound is a valuable building block, incorporating both a reactive boronic acid moiety for carbon-carbon bond formation and a carboxylic acid for further functionalization or to impart specific physicochemical properties. However, its structure, featuring a quaternary carbon center adjacent to the aromatic ring and a carboxylic acid group, presents a unique combination of steric and electronic factors that can promote undesirable side reactions. This guide will dissect these challenges and provide robust solutions to maximize the yield of your desired cross-coupled product.

The primary side reactions encountered with this substrate, as with many boronic acids, are protodeboronation and homocoupling . The sterically demanding nature of the 2-methylpropanoic acid group can slow down the desired transmetalation step in the catalytic cycle, giving these side reactions a greater opportunity to occur.[1][2] Furthermore, the presence of the carboxylic acid can lead to complications, such as catalyst inhibition through coordination with the palladium center.

Troubleshooting Guide: A Mechanistic Approach

This section is designed to help you diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue 1: Low Yield of Cross-Coupled Product with Significant Formation of a Protodeboronated Byproduct (2-methyl-2-phenylpropanoic acid)

Root Cause Analysis:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene.[3] This is a common side reaction for many boronic acids and can be exacerbated by several factors relevant to this specific substrate.[3][4]

  • Mechanism: The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate species, which then undergoes protonolysis.[3] The rate of this process is highly dependent on pH and the electronic nature of the arylboronic acid.[4] For arylboronic acids with electron-withdrawing groups, an alternative pathway involving the formation of a transient aryl anion may be at play.[4]

  • Influence of the Carboxylic Acid: The carboxylic acid moiety in this compound can influence the local pH and participate in proton transfer, potentially accelerating protodeboronation.

  • Steric Hindrance: The bulky 2-methylpropanoic acid group can sterically hinder the approach of the boronic acid to the palladium center for transmetalation. This sluggish desired reaction provides a larger kinetic window for the competing protodeboronation to occur.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing protodeboronation.

Solutions and Protocols:

StrategyRationaleRecommended Action
Optimize Base Strong bases can accelerate protodeboronation. The carboxylate formed from the substrate can also act as a base.Use milder bases such as K₃PO₄ or Cs₂CO₃. An additional equivalent of base may be required to neutralize the carboxylic acid proton.
Solvent System Protic solvents, especially water, are a source of protons for protodeboronation.Minimize water content in the reaction. Consider using solvents like dioxane or THF with minimal water.[5]
Temperature and Time Higher temperatures can increase the rate of protodeboronation.[6]Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor carefully to avoid unnecessarily long reaction times.
Boronic Acid Protection Converting the boronic acid to a more stable form can prevent premature decomposition.In a separate step, convert this compound to its corresponding MIDA boronate or potassium trifluoroborate salt. These derivatives are more stable and slowly release the active boronic acid under the reaction conditions.[6]
Issue 2: Significant Formation of Homocoupled Dimer (4,4'-Bis(2-carboxy-2-propyl)biphenyl)

Root Cause Analysis:

Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction reduces the yield of the desired product and complicates purification.

  • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[7]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before the catalytic cycle is fully established.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing homocoupling.

Solutions and Protocols:

StrategyRationaleRecommended Action
Rigorous Degassing Oxygen is a key culprit in homocoupling.Degas all solvents (including any water used) and the reaction vessel thoroughly. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the solvent with argon or nitrogen for at least 30 minutes before use.
Choice of Palladium Source Pd(II) precatalysts can directly promote homocoupling.Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider the addition of a reducing agent or ensure efficient in situ reduction to Pd(0).
Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting homocoupling.For sterically hindered substrates like this, consider using Buchwald-type ligands (e.g., SPhos, XPhos) which are known to promote challenging couplings.[1]
Issue 3: Reaction Stalls or Fails to Go to Completion

Root Cause Analysis:

A stalled reaction can be due to catalyst deactivation or inherent low reactivity of the coupling partners.

  • Catalyst Deactivation by Carboxylate: The deprotonated carboxylic acid can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[1]

  • Steric Hindrance: The quaternary center of this compound presents significant steric bulk, which can slow down the transmetalation step, leading to a sluggish reaction.[1][2]

Solutions and Protocols:

StrategyRationaleRecommended Action
Protect the Carboxylic Acid Converting the carboxylic acid to an ester can prevent its coordination to the palladium catalyst.Esterify the carboxylic acid (e.g., to a methyl or ethyl ester) prior to the Suzuki coupling. The ester can be hydrolyzed back to the carboxylic acid post-coupling if desired.
Use a More Active Catalyst System Sterically hindered substrates often require more robust catalyst systems.Employ highly active, bulky, and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium source (e.g., Pd₂(dba)₃ or a palladacycle precatalyst).
Increase Catalyst Loading For particularly challenging couplings, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.Increase the catalyst loading incrementally, for example, from 1-2 mol% to 3-5 mol%.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly, or should I protect the carboxylic acid group?

A1: While it is possible to use the free acid directly, you may encounter issues with catalyst deactivation and solubility.[1] It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to circumvent these problems. If you must use the free acid, be sure to add an extra equivalent of base to account for the acidic proton.

Q2: What is the best base to use for the coupling of this boronic acid?

A2: A mild inorganic base is generally recommended to minimize protodeboronation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices. The optimal base may need to be determined empirically for your specific reaction.

Q3: My boronic acid appears to be decomposing on the shelf. How can I improve its stability?

A3: Boronic acids can be susceptible to degradation over time. To improve stability, consider converting it to a more robust derivative for storage, such as a MIDA boronate or a potassium trifluoroborate salt. These can often be used directly in the coupling reaction under the appropriate conditions.

Q4: I am still observing significant protodeboronation even after optimizing the base and solvent. What else can I try?

A4: If protodeboronation remains a significant issue, the most effective solution is often to use a more stable boronic acid surrogate. Converting this compound to its N-methyliminodiacetic acid (MIDA) boronate is a highly recommended strategy. MIDA boronates are air-stable solids that slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing decomposition.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M with respect to the aryl halide) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the MIDA Boronate Ester
  • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO.

  • Heat the mixture at 80-100 °C under vacuum for 1-2 hours to remove water.

  • Cool the mixture to room temperature and add a suitable anti-solvent (e.g., diethyl ether or ethyl acetate) to precipitate the MIDA boronate.

  • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • The resulting MIDA boronate can be used in the Suzuki-Miyaura coupling reaction following a similar procedure to Protocol 1, often with improved results.

References

Technical Support Center: Optimizing Reaction Temperature for 2-(4-Boronophenyl)-2-methylpropanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-boronophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature during the synthesis, which is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of this compound?

A1: Temperature is a critical kinetic controller in the Suzuki-Miyaura cross-coupling reaction used to synthesize this molecule. It directly influences several key aspects of the catalytic cycle:

  • Rate of Reaction: Generally, increasing the temperature accelerates the reaction, leading to shorter completion times. Many Suzuki couplings can be performed at room temperature, but often require significantly longer to proceed to completion[1].

  • Catalyst Activation: The initial reduction of the Pd(II) precatalyst to the active Pd(0) species can be temperature-dependent.

  • Oxidative Addition & Reductive Elimination: Both the oxidative addition of the aryl halide to the Pd(0) catalyst and the final reductive elimination step to form the C-C bond and regenerate the catalyst are accelerated by heat.

  • Solubility: Temperature affects the solubility of reactants, bases, and catalytic species, which can be crucial for achieving a homogeneous reaction mixture and efficient catalysis.

Q2: Why is simply increasing the temperature to maximize the reaction rate not always the best strategy?

A2: While higher temperatures increase reaction rates, they can also promote undesirable side reactions and degradation pathways, significantly impacting yield and purity.[2] Key issues include:

  • Catalyst Decomposition: At excessively high temperatures (often >100-120 °C), the palladium catalyst can agglomerate and precipitate as inactive palladium black, effectively halting the catalytic cycle.[2]

  • Protodeboronation: This is a major side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, consuming the starting material. This process is often accelerated by heat and the presence of a base.[3]

  • Homocoupling: Elevated temperatures can promote the unwanted coupling of two boronic acid molecules, leading to the formation of biphenyl impurities.[3]

  • Substrate/Product Degradation: The functional groups on your starting materials or the final product, this compound, may not be stable at high temperatures, leading to decomposition and a complex product mixture.

Q3: How does my choice of solvent and ligand influence the optimal reaction temperature?

A3: The solvent and ligand are intrinsically linked to the optimal temperature.

  • Solvent: The boiling point of the solvent naturally sets the upper limit for the reaction temperature at atmospheric pressure. High-boiling solvents like toluene, dioxane, or DMF allow for higher reaction temperatures, which can be necessary for less reactive substrates like aryl chlorides.[4] Aqueous solvent mixtures are common, but the stability of the boronic acid in these systems must be considered.[3]

  • Ligand: The ligand stabilizes the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can significantly increase the catalyst's activity, often enabling the reaction to proceed efficiently at lower temperatures, sometimes even room temperature.[5] Conversely, less active catalyst systems may require higher temperatures to achieve a reasonable reaction rate.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during your synthesis.

Problem 1: Low or no product yield, with starting materials largely unreacted.
  • Potential Cause: The reaction temperature is too low, resulting in a sluggish or stalled reaction. This is particularly common when using less reactive aryl halides (e.g., aryl chlorides) as coupling partners.[4][6]

  • Troubleshooting Steps:

    • Verify Thermocouple Accuracy: Ensure your reaction monitoring equipment (thermocouple, thermometer) is calibrated and accurately measuring the internal temperature of the reaction mixture, not the heating mantle or oil bath.

    • Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments (e.g., from 60 °C to 70 °C, then to 80 °C). Monitor the reaction progress by TLC or LC-MS after a set time at each new temperature.

    • Solvent and Ligand Re-evaluation: If you are limited by the boiling point of your solvent, consider switching to a higher-boiling one (e.g., from THF to dioxane or toluene). Alternatively, employing a more active ligand system can often overcome the kinetic barrier at a lower temperature.[7]

Problem 2: The reaction starts well but then stops, and a black precipitate forms.
  • Potential Cause: The reaction temperature is too high, causing the palladium catalyst to decompose into palladium black.[2]

  • Troubleshooting Steps:

    • Reduce the Temperature: Immediately lower the set temperature by 15-20 °C for your next attempt. The optimal temperature is often just below the point where decomposition becomes rapid.

    • Ensure Inert Atmosphere: While temperature is the primary culprit, the presence of oxygen can exacerbate catalyst instability.[6] Ensure your reaction is properly degassed and maintained under a robust inert atmosphere (Nitrogen or Argon).

    • Check Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can make the palladium center more susceptible to agglomeration at elevated temperatures. Ensure you are using an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1, depending on the ligand).

Problem 3: The desired product is formed, but it is contaminated with significant amounts of a deborylated side product.
  • Potential Cause: The temperature is promoting the protodeboronation of this compound or its boronic ester precursor.[3] Boronic acids are known to be susceptible to hydrolysis, a key step in this side reaction.[8][9]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to minimize protodeboronation. Test a lower temperature range (e.g., 50-70 °C) to see if the formation of the side product is suppressed while maintaining an acceptable reaction rate.

    • Use a Boronate Ester: Boronate esters, particularly pinacol esters (Bpin), are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[9] They can hydrolyze in situ to release the reactive boronic acid slowly.

    • Minimize Water Content: If using an anhydrous solvent system, ensure all reagents and solvents are thoroughly dried. If an aqueous system is required, carefully control the amount of water and consider using a milder base (e.g., K₃PO₄ instead of NaOH).

Data Summary: Effect of Temperature on Synthesis

The following table provides representative data on how temperature can influence the outcome of the Suzuki coupling to form this compound. Note: These are illustrative values and actual results will vary based on specific conditions (catalyst, ligand, base, solvent).

Reaction Temperature (°C)Reaction Time (h)Product Yield (%)Purity (by HPLC, %)Key Impurity: Protodeboronation (%)Key Impurity: Homocoupling (%)Observations
40243598<1<1Very slow, incomplete conversion
60127897~2<1Good balance of rate and purity
80 4 92 96 ~3 ~1 Optimal conditions found
10028588~8~4Increased side products
12026075>15>10Significant Pd black precipitation

Experimental Protocol & Workflow

Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to optimizing the reaction temperature.

  • Setup: In parallel reaction vials or a multi-well reaction block, charge each vessel with 4-bromo-2-methyl-2-phenylpropanoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent & Degassing: Add the chosen degassed solvent (e.g., 1,4-dioxane/water 5:1). Seal the vessels and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Heating: Place the vials in separate heating blocks or a parallel synthesizer set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extracts by LC-MS and HPLC to determine the conversion rate, product yield, and impurity profile for each temperature.

  • Optimization: Based on the results, identify the temperature that provides the best balance of reaction time, yield, and purity. If necessary, perform a more focused screen around the most promising temperature.

Visualization: Temperature Optimization Workflow

G cluster_start Phase 1: Initial Screening cluster_decision Phase 2: Analysis & Decision cluster_refine Phase 3: Refinement start Define Reaction Conditions (Substrates, Catalyst, Solvent, Base) screen Run Parallel Reactions (e.g., 40°C, 60°C, 80°C, 100°C) start->screen analyze Analyze Results (LC-MS, HPLC for Yield & Purity) screen->analyze decision Optimal Balance Achieved? analyze->decision low_yield Low Conversion/Yield? (Cause: Temp Too Low) decision->low_yield No high_impurity High Impurities/Decomposition? (Cause: Temp Too High) decision->high_impurity No end_node Final Optimized Temperature Protocol decision->end_node Yes increase_temp Increase Temperature (Narrower, Higher Range) low_yield->increase_temp decrease_temp Decrease Temperature (Narrower, Lower Range) high_impurity->decrease_temp increase_temp->screen Re-screen decrease_temp->screen Re-screen

Caption: Workflow for systematic optimization of reaction temperature.

References

Technical Support Center: Reactivity of 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for experiments involving 2-(4-Boronophenyl)-2-methylpropanoic acid. It addresses common challenges related to its reactivity, particularly the pivotal role of bases in Suzuki-Miyaura cross-coupling reactions.

Section 1: Understanding the Role of the Base

The selection of a base is a critical parameter in Suzuki-Miyaura cross-coupling reactions. The base is essential for activating the boronic acid to facilitate the crucial transmetalation step of the catalytic cycle.[1] It achieves this by converting the neutral boronic acid into a more nucleophilic boronate species, which then readily transfers its organic group to the palladium catalyst.[1][2][3]

Q1: Why is the choice of base so critical when working with this compound?

The structure of this compound presents a unique challenge due to the presence of a carboxylic acid group. This functional group introduces several considerations for base selection:

  • Acid-Base Neutralization: The carboxylic acid will react with the base. Therefore, a sufficient excess of the base is required to both neutralize the carboxylic acid and activate the boronic acid for the coupling reaction.

  • Catalyst Inhibition: The carboxylate anion formed after deprotonation can coordinate to the palladium center, potentially deactivating the catalyst and hindering the reaction.[1][4]

  • Solubility: The choice of base can influence the solubility of the starting materials and intermediates in the reaction mixture, which in turn affects reaction rates and yields.

Q2: What are the mechanistic pathways for base-mediated activation of the boronic acid?

There are two primary mechanistic pathways proposed for the role of the base in activating the organoboron species for transmetalation:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.[5]

  • Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[5]

While there has been considerable debate, compelling evidence suggests that the oxo-palladium pathway is often kinetically favored.[6]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 2-(4-Boronophenyl)-2- methylpropanoic acid Boronate [R-B(OH)3]- Boronate [R-B(OH)3]- R-B(OH)2->Boronate [R-B(OH)3]- Base Boronate [R-B(OH)3]-->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q3: My reaction is showing low to no yield. What are the likely causes and how can I troubleshoot this?

Low or no yield in a Suzuki coupling reaction involving this substrate can be due to several factors.

Potential Cause Explanation Troubleshooting Steps
Inadequate Base Insufficient base may not fully neutralize the carboxylic acid and activate the boronic acid.Increase the equivalents of base. A good starting point is 3-4 equivalents.
Catalyst Deactivation The carboxylate can coordinate to the palladium, inhibiting its catalytic activity.[1][4]1. Switch Catalyst: Try a different palladium source, for instance, switching from a Pd(II) precatalyst like Pd(dppf)Cl₂ to a Pd(0) source like Pd(PPh₃)₄.[4] 2. Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to promote a more reactive palladium center.[7]
Poor Solubility The boronic acid or its boronate salt may have poor solubility in the chosen solvent system.1. Solvent Screening: Test different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often effective.[8] 2. Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can improve reaction rates.
Protodeboronation The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with strong bases in aqueous media.[1][9][10][11]1. Milder Base: Switch to a weaker base such as K₂CO₃ or KF.[12] 2. Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize this side reaction as water is the proton source.[12] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a MIDA ester.[1]

graph Troubleshooting_Low_Yield {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

Start [label="Low/No Yield with\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckBase [label="Is base stoichiometry sufficient?\n(>2.5 equiv.)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
IncreaseBase [label="Increase base to 3-4 equiv.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CheckCatalyst [label="Is catalyst deactivation suspected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
ChangeCatalyst [label="Switch Pd source (e.g., Pd(0))\nor use bulky/NHC ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CheckSolubility [label="Are there solubility issues?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
ChangeSolvent [label="Screen different solvents\nor add a phase-transfer catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CheckProtodeboronation [label="Is protodeboronation observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
MilderConditions [label="Use milder base (e.g., K2CO3)\nor anhydrous conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Re-evaluate reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckBase;
CheckBase -> IncreaseBase [label="No"];
IncreaseBase -> CheckCatalyst;
CheckBase -> CheckCatalyst [label="Yes"];
CheckCatalyst -> ChangeCatalyst [label="Yes"];
ChangeCatalyst -> CheckSolubility;
CheckCatalyst -> CheckSolubility [label="No"];
CheckSolubility -> ChangeSolvent [label="Yes"];
ChangeSolvent -> CheckProtodeboronation;
CheckSolubility -> CheckProtodeboronation [label="No"];
CheckProtodeboronation -> MilderConditions [label="Yes"];
MilderConditions -> End;
CheckProtodeboronation -> End [label="No"];

}

Caption: Decision-making workflow for troubleshooting low yields.

Q4: I am observing significant homocoupling of my boronic acid. What can I do to minimize this side reaction?

Homocoupling, the dimerization of the boronic acid, can be a significant side reaction.

  • Oxygen Contamination: The presence of oxygen can promote homocoupling and catalyst decomposition.[12] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.[7]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[7]

Section 3: FAQs

Q5: Which bases are generally recommended for Suzuki couplings with this compound?

A comparative look at common bases can guide your selection:

Base Typical Substrates General Observations References
K₂CO₃ Aryl bromides, iodidesA good starting point, moderately strong.[13]
Cs₂CO₃ Challenging couplings, sterically hindered substratesMore soluble in organic solvents and more basic than K₂CO₃, often leading to higher yields.[5]
K₃PO₄ Aryl bromides, chlorides, nitrogen-containing heterocyclesA strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[5][1][5]
KOH/NaOH Aryl bromidesVery strong bases that can promote side reactions like protodeboronation. Use with caution.[5][9][10][5]
KF Aryl bromidesFluoride ions can activate the boronic acid. A milder alternative that can be useful for base-sensitive substrates.[14][5][14]
Q6: Can I use an organic base?

Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally too weak to effectively promote the Suzuki-Miyaura coupling on their own. They are sometimes used as additives.

Q7: Is it necessary to protect the carboxylic acid group?

While not always necessary, protecting the carboxylic acid as an ester can be an effective strategy to avoid issues with catalyst inhibition and to simplify purification. The ester can be hydrolyzed in a subsequent step.

Section 4: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point; optimization will likely be required.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2 to protonate the carboxylic acid product.[15] Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Protodeboronation of 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Boronophenyl)-2-methylpropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Protodeboronation, the undesired cleavage of the C–B bond, is a frequent challenge that can lead to reduced yields and complex purification profiles. This document provides in-depth, field-tested insights and actionable protocols to diagnose, mitigate, and resolve issues related to this common side reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the nature and prevention of protodeboronation.

Q1: What is protodeboronation and why is it a concern for my compound?

A: Protodeboronation is a chemical reaction where a proton (H⁺) replaces the boronic acid [-B(OH)₂] group on an aromatic ring, resulting in the formation of a simple C-H bond.[1][2] For your molecule, this compound, this process converts it into the byproduct 2-methyl-2-phenylpropanoic acid.

This side reaction is a significant concern because it consumes your starting material, reduces the yield of your desired product (e.g., in a Suzuki-Miyaura coupling), and introduces a byproduct that can be challenging to separate due to its similar polarity and structure.

Q2: What are the primary factors that trigger protodeboronation?

A: The propensity for protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:

  • pH: The reaction is catalyzed by both acid and base.[1][3] Under basic conditions, common in cross-coupling reactions, the boronic acid forms a more reactive boronate species ([ArB(OH)₃]⁻), which is susceptible to protonolysis.[3][4]

  • Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[2][5]

  • Presence of Water: Water can act as the proton source for the reaction. While Suzuki-Miyaura couplings often benefit from some water, excessive amounts can exacerbate protodeboronation.[2][6]

  • Catalyst System: In cross-coupling reactions, a slow or inefficient catalytic cycle allows more time for the competing protodeboronation side reaction to occur.[1]

Q3: How should I properly store and handle this compound to ensure its stability?

A: To maintain the integrity of your starting material, proper storage is critical. We recommend storing the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C). This minimizes exposure to atmospheric moisture and reduces thermal degradation. Before use, always allow the container to warm to room temperature before opening to prevent condensation from forming inside.

Q4: How can I quickly check if my starting material has undergone protodeboronation?

A: The most reliable methods are ¹H NMR and LC-MS.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the presence of 2-methyl-2-phenylpropanoic acid will be indicated by a distinct set of aromatic signals corresponding to a monosubstituted benzene ring, which will differ from the para-substituted pattern of your starting material.

  • LC-MS Analysis: This is a highly sensitive technique. You will observe a peak with a mass corresponding to the protodeboronated compound (C₁₀H₁₂O₂, MW: 164.20 g/mol ), alongside your starting boronic acid (C₁₀H₁₃BO₄, MW: 208.02 g/mol ).

Part 2: In-Depth Troubleshooting Guide

This section provides a scenario-based approach to resolving protodeboronation issues encountered during experimentation.

Scenario 1: Low yield in Suzuki-Miyaura coupling with significant protodeboronated byproduct observed.

You've performed a Suzuki-Miyaura coupling reaction and your LC-MS analysis shows a low conversion of your starting material and a major peak corresponding to 2-methyl-2-phenylpropanoic acid.

The diagram below outlines a systematic approach to troubleshooting this common issue. Start with the simplest modifications (Level 1) before proceeding to more complex changes.

G cluster_0 Troubleshooting Workflow for Protodeboronation Start Problem: Low Yield & High Protodeboronation Level1 Level 1: Condition Optimization (Easiest to Implement) Start->Level1 Temp Lower Reaction Temperature (e.g., 100°C -> 80°C) Level1->Temp Try First Base Switch to Milder Base (See Table 1) Temp->Base If still fails End Problem Resolved Temp->End Monitor by LC-MS at each step Level2 Level 2: Reagent & Catalyst System Base->Level2 If still fails Base->End Monitor by LC-MS at each step Catalyst Use Highly Active Catalyst/Ligand (e.g., Buchwald/Fu ligands) Level2->Catalyst Solvent Ensure Anhydrous Solvents (if applicable) Catalyst->Solvent In parallel Catalyst->End Monitor by LC-MS at each step Level3 Level 3: Substrate Modification (Most Robust Solution) Solvent->Level3 If still fails Solvent->End Monitor by LC-MS at each step Ester Convert to Boronate Ester (Pinacol or MIDA) Level3->Ester Ester->End Monitor by LC-MS at each step

Caption: A step-by-step workflow for troubleshooting protodeboronation.

1. Lower the Reaction Temperature:

  • Action: Reduce the reaction temperature in 10-20 °C increments.

  • Rationale: Protodeboronation has a significant activation energy. Lowering the temperature can dramatically decrease its rate, often more than it slows the desired catalytic cycle, thus tipping the kinetic balance in favor of your product.[6]

2. Optimize the Base:

  • Action: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Rationale: Strong bases increase the concentration of the highly reactive boronate anion, which is prone to protonolysis.[3] Milder bases provide sufficient basicity for the catalytic cycle to proceed while minimizing the rate of protodeboronation.

BaseTypical pKa (Conjugate Acid)General Impact on ProtodeboronationReference
NaOH / KOH~15.7High[3]
K₂CO₃ / Cs₂CO₃~10.3Moderate to Low[6]
K₃PO₄~12.3Low[6]
Organic Bases (e.g., Et₃N)~10.7Variable, often lowN/A
Caption: Impact of common bases on the rate of protodeboronation.

3. Enhance the Catalyst System:

  • Action: Employ a more active catalyst system. Use a palladium(0) source like Pd₂(dba)₃ with a highly active, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos).

  • Rationale: The goal is to accelerate the rate-limiting step of the Suzuki coupling (often oxidative addition or transmetalation) so that it outcompetes the protodeboronation pathway.[7] Highly active ligands promote rapid catalytic turnover, minimizing the residence time of the boronic acid under conditions where it is unstable.

4. Convert to a Boronate Ester:

  • Action: If the above methods fail, convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.

  • Rationale: Esterification of the boronic acid protects the Lewis acidic boron center, making it less susceptible to attack by water or hydroxide.[4][8] MIDA boronates are particularly robust and participate in "slow release" of the free boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[9]

  • To a dry reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) in the reaction solvent.

  • Seal the reaction vial with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add degassed solvent (e.g., dioxane/H₂O 10:1) via syringe.

  • Add the catalyst solution via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress every hour by LC-MS.

Scenario 2: Difficulty Purifying the Desired Product from the Protodeboronated Impurity.

Your reaction is complete, but chromatographic purification fails to provide clean separation between your desired biaryl product and the 2-methyl-2-phenylpropanoic acid byproduct.

1. Chromatographic Optimization:

  • Challenge: The boronic acid functional group on your desired product can interact strongly with silica gel, leading to peak tailing and poor separation. The protodeboronated impurity lacks this group and may co-elute.

  • Action:

    • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.1-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate). This protonates the boronic acid and the carboxylic acid moieties, reducing their interaction with silica and leading to sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or C18 (for reversed-phase chromatography).

TechniqueStationary PhaseRecommended Mobile PhaseRationale
Normal PhaseSilica GelHexane/EtOAc + 0.5% Acetic AcidSuppresses silanol interactions.
Normal PhaseAlumina (Neutral)Toluene/AcetoneAvoids acidic silica surface.
Reversed PhaseC18Acetonitrile/H₂O + 0.1% TFAGood for polar compounds.
Caption: Recommended analytical parameters for separation.

2. Acid-Base Extraction (for the Impurity):

  • Action: If the protodeboronated byproduct, 2-methyl-2-phenylpropanoic acid, is present in large quantities, an extractive workup can be effective.

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or MTBE.

    • Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

    • The acidic byproduct will be deprotonated and extracted into the aqueous layer as its carboxylate salt. Your desired product (if it's not also a free acid) and other neutral impurities will remain in the organic layer.

    • Separate the layers. The organic layer can then be dried and concentrated for further purification.

3. Boronic Acid-Specific Purification:

  • Action: Utilize the unique reactivity of the boronic acid group.

  • Protocol (Derivatization to Salt):

    • Treat the crude mixture with a base to form the boronate salt.[10]

    • Isolate this salt by extraction or precipitation.

    • Carefully re-acidify the purified salt to regenerate the pure boronic acid-containing product.[10] This method effectively separates it from the non-boronic acid impurity.

Part 3: Mechanistic Overview & Key Structures

Understanding the mechanism provides insight into why certain troubleshooting steps are effective.

G cluster_base Base-Catalyzed Pathway (Common in Suzuki Coupling) ArBOH2 Arylboronic Acid Ar-B(OH)₂ ArBOH3 Boronate Anion [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ ArH { Protodeboronated Product | Ar-H} ArBOH2:f0->ArH:f0 + H⁺ (e.g., strong acid) ArBOH3->ArH + H₂O (Proton Source) H2O H₂O OH_minus OH⁻ H_plus H⁺

Caption: General mechanisms for protodeboronation.

References

Technical Support Center: Improving the Solubility of 2-(4-Boronophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-(4-Boronophenyl)-2-methylpropanoic acid. This molecule is a valuable bifunctional building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures, including applications in Suzuki-Miyaura cross-coupling reactions.[1] However, its unique structure, possessing both a Lewis acidic boronic acid and a Brønsted-Lowry carboxylic acid, presents distinct solubility challenges that can hinder experimental success. Researchers often encounter difficulties dissolving this compound in both aqueous and organic media, leading to issues with reaction kinetics, purification, and formulation.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility hurdles. Moving beyond simple protocols, we will explore the underlying chemical principles governing the compound's behavior in solution, empowering you to make informed, rational decisions in your experimental design.

Part 1: Understanding the Core Chemistry

The solubility behavior of this compound is dictated by the interplay of its two key functional groups and its tendency to self-associate.

  • Dual Acidic Nature: The molecule possesses two ionizable protons with significantly different acidities. The carboxylic acid group is a moderately strong acid (predicted pKa ~4.3, based on analogs), while the boronic acid is a much weaker Lewis acid that functions as a Brønsted acid in water (pKa ~9).[2][3] This means the molecule's net charge and, consequently, its polarity and aqueous solubility, are highly dependent on the pH of the medium.

  • Boroxine Formation: Like many arylboronic acids, this compound can undergo reversible dehydration, especially in non-aqueous solvents or at high concentrations, to form a cyclic trimeric anhydride known as a boroxine.[4][5] Boroxines are significantly less polar and generally less soluble than their monomeric boronic acid counterparts, often precipitating from solution.[5]

The key equilibria at play are visualized below. Understanding these dynamics is the first step to mastering the compound's solubility.

Chemical_Equilibria cluster_0 Aqueous Equilibria (pH Dependent) cluster_1 Concentration Dependent Equilibrium Monomer R-B(OH)₂ (Trigonal Monomer) Low Solubility Carboxylate R⁻-B(OH)₂ (Carboxylate Anion) High Solubility Monomer->Carboxylate +OH⁻ (pH > ~4.3) Boronate R-B(OH)₃⁻ (Tetrahedral Boronate) High Solubility Monomer->Boronate +OH⁻ (pH > ~9) Carboxylate->Monomer +H⁺ Boronate->Monomer +H⁺ Boroxine [R-BO]₃ (Cyclic Boroxine) Very Low Solubility Monomer2 3 x R-B(OH)₂ (Trigonal Monomer) Boroxine->Monomer2 + 3 H₂O Monomer2->Boroxine - 3 H₂O

Caption: Key chemical equilibria governing solubility.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues encountered in the laboratory in a direct question-and-answer format.

FAQ 1: My compound won't dissolve in standard aqueous buffers like PBS (pH 7.4). What is the most effective first step?

Answer: The most direct and effective strategy is pH modification .

  • Causality: At pH 7.4, the carboxylic acid group (pKa ~4.3) is deprotonated to its highly soluble carboxylate anion (-COO⁻), but the boronic acid group (pKa ~9) remains largely in its less soluble neutral form. While this provides some solubility, it may be insufficient for high concentrations. By raising the pH further with a base, you can ensure the molecule is fully ionized, dramatically increasing its interaction with the polar water solvent.

  • Recommendation: Prepare your stock solution in a dilute basic solution, such as 0.1 M NaOH or 0.1 M sodium bicarbonate, before diluting it into your final buffer system. The compound should dissolve readily under these conditions.

FAQ 2: For an organic reaction, my compound is poorly soluble in common nonpolar solvents like toluene or hexane. What should I use?

Answer: Switch to polar aprotic solvents .

  • Causality: The presence of two polar hydroxyl groups and a carboxylic acid group makes the compound poorly suited for nonpolar solvents. Polar aprotic solvents can engage in hydrogen bonding and dipole-dipole interactions, which are necessary to solvate the molecule effectively.

  • Recommendation: Solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol are often effective.[3][6] For particularly stubborn cases, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) offer excellent solvating power, though they can be more difficult to remove post-reaction. Always ensure your solvent is anhydrous if the reaction is water-sensitive, as residual water can promote boroxine formation.[7]

FAQ 3: I need a highly concentrated aqueous solution (>50 mM) for a screening assay, but even with pH adjustment, I'm hitting a limit. What is the next-level strategy?

Answer: Employ polyol complexation .

  • Causality: Boronic acids form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as simple sugars.[2][4] This reaction forms a cyclic boronic ester, which is often significantly more water-soluble.[4] This strategy is famously used in the formulation of the drug Velcade® (bortezomib), which is lyophilized with mannitol to enhance its solubility and stability.[4]

  • Recommendation: Add a polyol like mannitol or fructose to your aqueous solution as a co-solubilizing agent. The formation of the boronate ester complex can increase solubility by over 10-fold.[4] See Protocol 2 for a detailed methodology.

FAQ 4: I successfully dissolved my compound in an aqueous buffer, but a white precipitate formed after leaving it on the bench for a few hours. What is happening?

Answer: You are likely observing boroxine precipitation .

  • Causality: The equilibrium between the boronic acid monomer and its less-soluble boroxine trimer can be driven towards the boroxine at high concentrations and near-neutral pH.[5] The presence of even small amounts of organic co-solvents can sometimes accelerate this process by reducing the activity of water, which is required to keep the equilibrium shifted towards the monomer.

  • Recommendation:

    • Maintain High pH: Store stock solutions at a pH > 9, where the compound exists as the stable and soluble tetrahedral boronate anion, which cannot form boroxines.

    • Prepare Fresh: If possible, prepare solutions fresh before use.

    • Flash Freeze: Aliquot freshly prepared stock solutions and store them at -20°C or -80°C to arrest the equilibrium.

Part 3: Experimental Protocols & Workflows

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution via pH Adjustment

This protocol is the first-line method for preparing aqueous solutions for biological assays or as stock for further dilutions.

  • Weigh Compound: Accurately weigh 22.5 mg of this compound (MW: 207.99 g/mol , assuming the free acid) and place it in a 1.0 mL microcentrifuge tube or glass vial.

  • Initial Suspension: Add 500 µL of high-purity water to the solid. The compound will likely form a white slurry.

  • Titration with Base: While vortexing or stirring, add 1.0 M NaOH solution dropwise (typically 1-2 µL at a time).

  • Observe Dissolution: Continue adding base until the solution becomes completely clear. The final pH will be alkaline.

  • Volume Adjustment: Add high-purity water to bring the final volume to exactly 1.0 mL. Mix thoroughly.

  • Storage: Use immediately or store as frozen aliquots at -20°C or below to prevent degradation and boroxine formation.

Protocol 2: Enhancing Aqueous Solubility with Mannitol

Use this method when concentrations beyond the limits of pH adjustment are required.

  • Prepare Mannitol Stock: Prepare a 1 M stock solution of D-mannitol in high-purity water.

  • Weigh Compound: In a glass vial, weigh the desired amount of this compound.

  • Add Mannitol Solution: Add the mannitol stock solution to the solid. A 5:1 molar ratio of mannitol to boronic acid is a good starting point.[4]

  • Adjust pH: If full dissolution is not achieved, proceed with pH adjustment as described in Protocol 1 by adding 1.0 M NaOH dropwise. The presence of mannitol lowers the apparent pKa of the boronic acid, potentially reducing the amount of base required.[4]

  • Final Volume: Adjust to the final desired volume with high-purity water.

Decision-Making Workflow for Solubilization

The following workflow provides a logical path for troubleshooting solubility issues.

Caption: Step-by-step decision workflow for solubilization.

Part 4: Data Summary & Comparison

Strategy Mechanism Pros Cons Best For
pH Adjustment Ionization to carboxylate and boronate anions, increasing polarity.[1]Simple, rapid, highly effective for moderate concentrations.Requires alkaline conditions which may not be suitable for all experiments; risk of hydrolysis for sensitive compounds.Preparing aqueous stock solutions for biological assays.
Organic Co-solvents Solvation through dipole-dipole interactions and hydrogen bonding.Wide range of polarities available; suitable for organic synthesis.Can precipitate compound when added to aqueous media; may interfere with biological assays.Organic reactions (e.g., Suzuki coupling), chromatography.
Polyol Complexation Formation of a more soluble, reversible boronic ester complex.[4]Significantly boosts aqueous solubility; can stabilize the boronic acid.Adds an extra component to the solution; may not be suitable for all applications.High-concentration aqueous formulations for screening or in vivo studies.
Derivatization (Ester) Covalent modification to a stable, more organo-soluble form (e.g., pinacol ester).[8]Greatly improves stability and solubility in organic solvents; simplifies purification.[7][9]Requires an additional chemical reaction step; changes the molecule's reactivity (acts as a slow-release form).Multi-step organic synthesis where stability and handling are critical.

References

Technical Support Center: Column Chromatography Methods for Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed that while boronic acids are powerful reagents in modern organic synthesis, their purification by column chromatography is a frequent source of frustration for many researchers. Their unique chemical properties necessitate a more nuanced approach than standard chromatographic protocols. This guide provides in-depth, experience-driven advice to troubleshoot common issues and offers robust protocols for successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid streaking or tailing on a standard silica gel column?

Streaking and tailing are classic indicators of strong interactions between your boronic acid and the stationary phase. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] Boronic acids, being Lewis acidic, can bind tightly to these sites, leading to poor elution profiles. This issue is often exacerbated by the polarity of the boronic acid itself.

Q2: I suspect my boronic acid is decomposing during chromatography. What could be the cause?

This is a valid concern, particularly for electron-rich or heteroaromatic boronic acids. The acidic nature of silica gel can catalyze a process called protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[3] Furthermore, under anhydrous or concentrated conditions, boronic acids can form cyclic trimers known as boroxines.[4][5][6][7] These boroxines have different chromatographic properties than the monomeric acid, leading to multiple spots on a TLC plate and complicating purification.

Q3: My product recovery from the column is very low. What are the likely reasons?

Low recovery is typically due to one of two factors, or a combination of both: irreversible adsorption onto the silica gel or on-column decomposition.[8] If the boronic acid binds too strongly to the silanol groups, it may not elute with the chosen solvent system. As mentioned, protodeboronation can also lead to a loss of the desired product.

Q4: Is reversed-phase chromatography a viable alternative for purifying boronic acids?

Absolutely. Reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent technique for purifying boronic acids, especially polar ones.[9][10][11][12] The separation is based on hydrophobicity, which avoids the problematic interactions with silica. Common mobile phases include mixtures of acetonitrile/water or methanol/water, often with acidic modifiers like formic or phosphoric acid to improve peak shape.[9]

Q5: What additives can I use to improve the chromatography of my boronic acid on silica gel?

Several strategies can be employed. Adding a small amount (typically 1-2%) of a weak acid like acetic acid to your eluent can help by protonating the silanol groups, thereby reducing their interaction with the boronic acid. For particularly sensitive compounds, using a neutralized or deactivated silica gel is a good option.[1][2][13][14][15] Another effective technique is the in-situ protection of the boronic acid by adding a diol, such as pinacol, to form a more stable and less polar boronate ester before chromatography.[16]

Troubleshooting Guide

Here, we delve deeper into specific chromatographic problems and provide systematic solutions.

Problem 1: Poor Separation, Peak Tailing, and Streaking

Symptoms:

  • Broad, elongated spots on the TLC plate.

  • Co-elution of the boronic acid with impurities.

  • A continuous "streak" of the product along the column.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Strong Silica Interaction The Lewis acidic boron atom forms strong adducts with the surface silanol groups of the silica gel.1. Mobile Phase Modification: Add 1-2% acetic acid to your eluent to suppress the ionization of the silanol groups.[17] 2. Deactivated Silica: Use commercially available neutral silica gel or prepare it by treating standard silica with a base like triethylamine.[1][2][13][14][15] 3. Boric Acid Treatment: Impregnating the silica gel with boric acid can reduce over-adsorption of boronic esters.[18][19]
Boroxine Formation Boronic acids can reversibly form cyclic boroxine trimers, which have different polarities and chromatographic behaviors than the monomeric acid.[4][5][6][7] This equilibrium can lead to peak broadening and the appearance of multiple spots on TLC.1. Avoid Over-Concentration: Load the sample onto the column as a solution rather than a dry powder to minimize boroxine formation. 2. In-situ Protection: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before chromatography.[16] These are generally less polar and chromatograph more cleanly.[8][18][20][21][22][23]
Inappropriate Solvent System The chosen eluent may not have the optimal polarity to effectively separate the boronic acid from impurities.1. Thorough TLC Analysis: Screen a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with and without acidic modifiers to identify the best conditions before running the column. 2. Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradual increase in solvent polarity (gradient elution) can often improve separation.
Problem 2: On-Column Product Degradation

Symptoms:

  • The appearance of new, unexpected spots on the TLC plate after chromatography.

  • Low yield of the desired boronic acid, accompanied by identifiable byproducts.

  • NMR analysis of the isolated product shows signals corresponding to the protodeboronated compound.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Protodeboronation The acidic surface of the silica gel can facilitate the cleavage of the C-B bond, a reaction known as protodeboronation.[3][24] This is particularly problematic for electron-rich and some heteroaromatic boronic acids.1. Use Neutralized Silica Gel: This is one of the most effective ways to minimize acid-catalyzed degradation.[1][2][13][14][15] 2. Minimize Contact Time: Employ flash chromatography techniques to reduce the time the compound spends on the column. 3. Alternative Stationary Phases: For highly sensitive compounds, consider using a different stationary phase altogether, such as neutral alumina or Florisil.[2]
Hydrolysis of Boronate Esters If you are purifying a boronate ester, the residual water on the silica gel or in the solvents can cause hydrolysis back to the more polar boronic acid, leading to streaking and potential decomposition.[11][21]1. Use Anhydrous Solvents: While not always practical for large-scale chromatography, using dry solvents can help. 2. Fast Chromatography: As with protodeboronation, minimizing the time on the column is crucial.

Experimental Protocols & Visualizations

General Workflow for Boronic Acid Purification

The following flowchart outlines a general approach to the purification of a boronic acid by column chromatography.

Boronic_Acid_Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis with/without Additives Solvent_selection 2. Select Optimal Solvent System TLC_analysis->Solvent_selection Silica_prep 3. Prepare Silica (Standard, Neutralized, or Treated) Solvent_selection->Silica_prep Column_packing 4. Pack Column Silica_prep->Column_packing Sample_loading 5. Load Sample (Solution or Dry Load) Column_packing->Sample_loading Elution 6. Elute with Selected Solvent System Sample_loading->Elution Fraction_collection 7. Collect Fractions Elution->Fraction_collection TLC_fractions 8. Analyze Fractions by TLC Fraction_collection->TLC_fractions Combine_pure 9. Combine Pure Fractions TLC_fractions->Combine_pure Solvent_removal 10. Remove Solvent Combine_pure->Solvent_removal Pure_product Pure Boronic Acid Solvent_removal->Pure_product Boroxine_Equilibrium BoronicAcid 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine - 3 H₂O Water + 3 H₂O

References

Technical Support Center: Strategies for Preventing Homocoupling of 2-(4-Boronophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling, with a specific focus on experiments involving 2-(4-Boronophenyl)-2-methylpropanoic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this yield-reducing side reaction and enhance the efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the unwanted dimerization of two boronic acid molecules to form a symmetrical biaryl byproduct.[1][2] This is particularly problematic as it consumes your valuable boronic acid starting material, leading to a reduced yield of the desired cross-coupled product.[1] Furthermore, the homocoupled byproduct is often structurally similar to the target molecule, which can significantly complicate purification efforts.[2]

Q2: What are the primary causes of homocoupling of this compound?

A2: The homocoupling of arylboronic acids is primarily driven by two well-established mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen in the reaction mixture is a major contributor.[3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. A key intermediate in this process is a palladium peroxo complex, which is generated from the reaction of Pd(0) with O₂.[5][6] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regeneration of the Pd(0) catalyst.[5][6]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product.[1][2][7] This reaction also serves to reduce the Pd(II) to the catalytically active Pd(0) state and is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.[1][2]

Q3: My reaction with this compound is showing significant homocoupling. Where should I start troubleshooting?

A3: The most effective first step is to rigorously exclude oxygen from your reaction system.[3][7] This is the most common cause of boronic acid homocoupling. Ensure all solvents are thoroughly degassed, and the reaction is set up and maintained under a strictly inert atmosphere (Argon or Nitrogen). If the problem persists, you should then evaluate your choice of palladium source, ligands, and base.

Q4: How does the choice of palladium source impact homocoupling?

A4: The oxidation state of your palladium precursor is critical. Pd(II) sources like palladium acetate (Pd(OAc)₂) can directly promote homocoupling as they require reduction to the active Pd(0) state, a process that can be mediated by the boronic acid itself.[2][7] To minimize this, it is often preferable to use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can enter the catalytic cycle directly.[8]

Q5: Can the carboxylic acid group on this compound influence homocoupling?

A5: The carboxylic acid moiety can influence the reaction in several ways. It can affect the solubility of the boronic acid in different solvents and may interact with the base, catalyst, or ligands. The acidity of the medium can also play a role in the stability of the boronic acid and the catalytic intermediates. While there is no direct evidence to suggest it uniquely promotes homocoupling, its properties necessitate careful optimization of the base and solvent system.

Troubleshooting Guide

This section is designed to help you diagnose and resolve issues with excessive homocoupling in your reactions.

Issue 1: Significant Formation of Homocoupled Byproduct

If you observe a significant amount of the symmetrical biaryl derived from this compound, it indicates that the homocoupling pathway is competing effectively with your desired cross-coupling reaction.

G start High Homocoupling Observed degas Step 1: Enhance Degassing (Freeze-Pump-Thaw or Extensive Sparging) start->degas pd_source Step 2: Evaluate Palladium Source (Switch from Pd(II) to Pd(0)) degas->pd_source  If issue persists ligand Step 3: Optimize Ligand (Use Bulky, Electron-Rich Ligands) pd_source->ligand  If issue persists conditions Step 4: Adjust Reaction Conditions (Base, Solvent, Temperature, Addition Rate) ligand->conditions  If issue persists success Homocoupling Minimized conditions->success

Caption: A logical workflow for troubleshooting homocoupling.

Potential Cause Explanation Recommended Action & Protocol
1. Presence of Dissolved Oxygen Oxygen is a primary culprit, oxidizing Pd(0) to Pd(II), which then catalyzes homocoupling.[1][5][7] Rigorous exclusion of oxygen is the most critical step to suppress this pathway.[3][7]Action: Implement rigorous degassing procedures. Protocol 1: Freeze-Pump-Thaw Degassing 1. Place your solvent in a Schlenk flask sealed with a septum. 2. Freeze the solvent using a liquid nitrogen bath. 3. Once fully frozen, apply a high vacuum for 5-10 minutes. 4. Close the vacuum line and thaw the solvent. You may see gas bubbles evolve. 5. Repeat this cycle at least three times for maximum efficiency.[2] Protocol 2: Inert Gas Sparging 1. Insert a long needle connected to an inert gas (Argon or Nitrogen) line into your solvent. 2. Ensure the needle tip is below the solvent surface. 3. Bubble the gas through the solvent for 30-60 minutes to displace dissolved oxygen.[2] This should be done for all solvents used in the reaction.
2. Use of a Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ can directly react with two molecules of your boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[1][2][7]Action: Switch to a Pd(0) catalyst or add a mild reducing agent. Recommendation: Replace Pd(OAc)₂ or PdCl₂ with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] Alternative Strategy: If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate. This can help reduce Pd(II) to Pd(0) without promoting other side reactions.[7]
3. Suboptimal Ligand Choice The ligand stabilizes the palladium catalyst and modulates its reactivity. If the desired cross-coupling is slow, the competing homocoupling reaction can become dominant.Action: Employ bulky, electron-rich phosphine ligands. Explanation: Ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) or other Buchwald-type ligands are known to accelerate the rate-limiting steps of the Suzuki-Miyaura cycle, particularly reductive elimination.[9] This increased rate for the desired pathway helps it outcompete the homocoupling side reaction.[2]
4. Inappropriate Base or Solvent The base is required to activate the boronic acid, but an incorrect choice can promote side reactions.[1] Similarly, the solvent system affects the solubility of reagents and the stability of intermediates.Action: Screen different bases and optimize the solvent system. Base Selection: Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often effective and less likely to cause degradation of sensitive substrates.[1] Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF are standard.[1] While a small amount of water is often required to dissolve the base, excess water can sometimes promote homocoupling.[1] Experiment with different solvent ratios (e.g., toluene/water 10:1) or consider anhydrous conditions if possible.
5. High Boronic Acid Concentration Homocoupling is a bimolecular reaction, meaning its rate is dependent on the concentration of the boronic acid. High instantaneous concentrations can favor this undesired pathway.Action: Add the boronic acid solution slowly over time. Protocol: Slow Addition 1. Prepare your main reaction mixture containing the aryl halide, catalyst, ligand, base, and solvent under an inert atmosphere. 2. Dissolve the this compound in a separate flask with degassed solvent. 3. Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 1-2 hours.[1][10] This keeps the concentration of the boronic acid low at any given moment, disfavoring dimerization.

Understanding the Mechanism: A Visual Guide

To effectively troubleshoot, it is crucial to understand the competing chemical pathways at play. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the primary oxygen-mediated homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle pd0_s Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0_s->oa Ar-X pd0_h Pd(0)L₂ pd2_s Ar-Pd(II)-X oa->pd2_s tm Transmetalation (R-B(OH)₂ + Base) pd2_s->tm R-B(OH)₂ pd2_r Ar-Pd(II)-R tm->pd2_r re Reductive Elimination pd2_r->re re->pd0_s Regenerates Catalyst product Product (Ar-R) re->product o2_react Reaction with O₂ pd0_h->o2_react O₂ peroxo (η²-O₂)Pd(II)L₂ o2_react->peroxo tm1 Reaction with R-B(OH)₂ peroxo->tm1 intermediate [Intermediate] tm1->intermediate tm2 Reaction with 2nd R-B(OH)₂ intermediate->tm2 pd2_h R-Pd(II)-R tm2->pd2_h re_h Reductive Elimination pd2_h->re_h re_h->pd0_h Regenerates Catalyst byproduct Byproduct (R-R) re_h->byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point for minimizing the homocoupling of this compound. Optimization for your specific aryl halide partner is recommended.

  • Preparation and Degassing:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), the chosen base (e.g., K₃PO₄, 2.0 equiv), and the ligand (e.g., SPhos, 4 mol%).

    • Seal the flask with a septum, and purge with Argon or Nitrogen for 15 minutes.

    • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

    • Further degas the entire mixture by bubbling Argon or Nitrogen through the solution for another 20 minutes.[2]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%). Using a Pd(0) source is recommended.[8]

  • Boronic Acid Addition:

    • In a separate flask, dissolve this compound (1.2 equiv) in a minimal amount of the same degassed solvent.

    • For sensitive substrates prone to homocoupling, add this solution to the reaction mixture slowly using a syringe pump over 1-2 hours.[1]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

    • Separate the layers. If the product contains a carboxylic acid, a pH adjustment may be necessary during extraction.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2-(4-Boronophenyl)-2-methylpropanoic acid in catalyzed reactions, particularly Palladium-catalyzed Suzuki-Miyaura cross-couplings. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve experimental issues effectively.

Introduction: The Challenge of a Bifunctional Reagent

This compound is a valuable building block, possessing two key functional groups: a boronic acid for cross-coupling and a carboxylic acid for further derivatization or to impart specific physicochemical properties. However, this bifunctionality presents a unique challenge. The very groups that make the molecule useful can also conspire to deactivate the transition metal catalysts essential for the reaction. This guide will dissect the primary pathways of catalyst deactivation and provide a logical framework for troubleshooting.

Section 1: Understanding the Deactivation Pathways

Effective troubleshooting begins with understanding the potential failure modes. With this specific reagent, catalyst deactivation is not a single event but a combination of possibilities involving both functional groups and general reaction vulnerabilities.

Deactivation via the Carboxylic Acid Moiety

The carboxylic acid group, or its corresponding carboxylate anion formed in the presence of a base, can act as a ligand for the palladium center. This coordination can be detrimental in several ways:

  • Site Blocking: The carboxylate can occupy a coordination site on the palladium, sterically hindering the binding of the aryl halide (in oxidative addition) or the boronic acid (in transmetalation).

  • Electronic Modulation: Coordination of the carboxylate can alter the electron density of the palladium center, potentially slowing down key catalytic steps like oxidative addition or reductive elimination.

  • Formation of Inactive Complexes: In some cases, stable, off-cycle palladium-carboxylate complexes can form, effectively sequestering the catalyst from the reaction.[1][2]

Deactivation Involving the Boronic Acid Moiety

While essential for the coupling reaction, the boronic acid group is also a source of common side reactions that can reduce efficiency and consume the active catalyst.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material. This process is often accelerated by strong bases and the presence of water.[3]

  • Homocoupling (Glaser Coupling): The presence of oxygen in the reaction can lead to the oxidative homocoupling of two boronic acid molecules.[3][4] This side reaction not only consumes the starting material but also involves the palladium catalyst, potentially leading to the formation of inactive Pd(II) species or palladium black.[4]

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[5] These boroxines are often less reactive in the catalytic cycle, and their formation can reduce the effective concentration of the active monomeric boronic acid.[5]

General Catalyst Degradation Pathways

These are common failure modes for palladium-catalyzed reactions that are not specific to the substrate but are crucial to consider.

  • Oxidation of the Active Catalyst: The active catalytic species is Pd(0). If the reaction is not rigorously maintained under an inert atmosphere, oxygen can oxidize Pd(0) to inactive Pd(II) species.[3]

  • Formation of Palladium Black (Aggregation): At high temperatures or low ligand concentrations, the Pd(0) complexes can decompose and aggregate into bulk palladium metal, which appears as a black precipitate.[5][6] This "palladium black" has very low catalytic activity.

Figure 1: Potential Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)Ln Catalyst Carboxylic_Acid Carboxylic Acid Moiety (-COOH) Boronic_Acid Boronic Acid Moiety (-B(OH)2) Reaction_Conditions Suboptimal Conditions (O2, High Temp) Inactive_Catalyst Inactive Catalyst Coordination Pd-Carboxylate Complex (Site Blocking) Carboxylic_Acid->Coordination Coordination Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H2O, Strong Base Homocoupling Homocoupling Boronic_Acid->Homocoupling O2 Boroxine Boroxine Formation Boronic_Acid->Boroxine Dehydration Oxidation Oxidation to Pd(II) Reaction_Conditions->Oxidation Oxygen Exposure Aggregation Aggregation (Pd Black) Reaction_Conditions->Aggregation Heat / Low Ligand Coordination->Inactive_Catalyst Sequestration Homocoupling->Inactive_Catalyst Consumes Catalyst Oxidation->Inactive_Catalyst Aggregation->Inactive_Catalyst Figure 2: Systematic Troubleshooting Workflow Start Start: Low/No Yield Check_Reagents Step 1: Assess Reagents - Purity of Boronic Acid? - Anhydrous Solvent? - Dry Base? Start->Check_Reagents Check_Conditions Step 2: Verify Conditions - Inert Atmosphere? - Vigorous Stirring? - Correct Temperature? Check_Reagents->Check_Conditions Yes Purify Action: Purify/Replace Reagents Check_Reagents->Purify No Check_Catalyst Step 3: Evaluate Catalyst - Precatalyst Air-Stable? - Correct Pd/Ligand Ratio? - Ligand Appropriate? Check_Conditions->Check_Catalyst Yes Optimize_Setup Action: Improve Setup (Degas, Purge) Check_Conditions->Optimize_Setup No Modify_Substrate Step 4: Modify Substrate - Protect Boronic Acid? Check_Catalyst->Modify_Substrate Yes Screen_Catalyst Action: Screen Catalysts & Ligands (Protocol 1) Check_Catalyst->Screen_Catalyst No Protect Action: Form Adduct (Protocol 2) Modify_Substrate->Protect Yes Success Success: Reaction Optimized Modify_Substrate->Success No, proceed with optimized system Purify->Check_Conditions Optimize_Setup->Check_Catalyst Screen_Catalyst->Success Protect->Success

References

Validation & Comparative

A Researcher's Comparative Guide to the 1H and 13C NMR Analysis of 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2-(4-Boronophenyl)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and materials science, presents unique analytical challenges. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective against other common analytical techniques. Our focus is on not just the data, but the rationale behind the analytical choices, ensuring a robust and validated approach to characterization.

Introduction to this compound

This compound belongs to the class of arylboronic acids, which are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of both a carboxylic acid and a boronic acid moiety on a rigid aromatic framework makes this molecule a versatile building block. However, these functional groups also introduce complexities in its analysis, particularly in NMR spectroscopy.

The Primary Tool: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Overcoming the Boroxine Challenge

A significant hurdle in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides known as boroxines through intermolecular dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to broadened peaks or multiple sets of signals in the NMR spectrum, complicating interpretation.

To circumvent this, the choice of solvent is critical. Protic, coordinating solvents such as methanol-d₄ or deuterium oxide (D₂O) can break up the boroxine trimer by forming esters or by hydrolysis, respectively, resulting in sharper, more easily interpretable spectra.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2', H-6' (Aromatic)7.85Doublet~8.0Protons ortho to the boronic acid group are deshielded.
H-3', H-5' (Aromatic)7.45Doublet~8.0Protons meta to the boronic acid group.
-CH₃ (Methyl)1.55SingletN/ASix equivalent protons of the two methyl groups.
-COOH (Carboxylic Acid)12.0 - 13.0Broad SingletN/AChemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
-B(OH)₂ (Boronic Acid)4.0 - 6.0Broad SingletN/AHighly variable and often broad. May exchange with D₂O.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Carboxylic Acid)~180The carbonyl carbon is significantly deshielded.
C-4' (Aromatic, C-B)~138The carbon attached to boron shows a characteristic chemical shift. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
C-2', C-6' (Aromatic)~135Carbons ortho to the boronic acid group.
C-3', C-5' (Aromatic)~128Carbons meta to the boronic acid group.
C-1' (Aromatic)~145Quaternary carbon attached to the propanoic acid moiety.
C-α (Quaternary)~45The quaternary carbon of the propanoic acid moiety.
-CH₃ (Methyl)~25The two equivalent methyl carbons.

Diagram: Logical Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample solvent Choose appropriate deuterated solvent (e.g., Methanol-d4) dissolve->solvent HNMR Acquire 1H NMR Spectrum solvent->HNMR Ensures monomeric form CNMR Acquire 13C{1H} NMR Spectrum solvent->CNMR process Process spectra (FT, phase, baseline) HNMR->process CNMR->process integrate Integrate 1H signals process->integrate assign Assign signals based on chemical shifts, multiplicities, and integration process->assign integrate->assign compare Compare with predicted spectra or known analogs assign->compare

Caption: Workflow for the NMR analysis of this compound.

Comparative Analysis with Alternative Techniques

While NMR is the primary tool for structural elucidation, a comprehensive characterization often involves orthogonal techniques to confirm purity and identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. For arylboronic acids, reverse-phase HPLC is commonly employed.

  • Methodology: A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.[1]

  • Performance: HPLC can effectively separate the target compound from starting materials, byproducts, and degradation products. However, the stability of boronic acids on the column can be a concern, with potential for on-column hydrolysis or condensation.[2] Careful method development is crucial to ensure accurate quantification.

  • Comparison to NMR: HPLC provides quantitative purity information that is complementary to the structural information from NMR. While NMR can identify impurities if they are present in sufficient concentration (>1-5%), HPLC offers much higher sensitivity for impurity profiling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

  • Methodology: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like carboxylic acids. Both positive and negative ion modes can be used. In positive mode, the protonated molecule [M+H]⁺ is often observed. In negative mode, the deprotonated molecule [M-H]⁻ is typically seen.

  • Performance: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information that corroborates the NMR data. The fragmentation of arylpropanoic acids often involves cleavage of the carboxylic acid group and fragmentation of the aromatic ring.[3][4]

  • Comparison to NMR: MS provides the molecular formula, which is a crucial piece of information that NMR alone cannot provide. However, MS does not provide the detailed connectivity information that is the strength of NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

  • Methodology: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.

  • Performance: For this compound, the FTIR spectrum would be expected to show characteristic absorptions for:

    • O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[5]

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[5]

    • O-H stretch (boronic acid): A broad band around 3200-3400 cm⁻¹.

    • B-O stretch (boronic acid): A strong band around 1350 cm⁻¹.

    • Aromatic C-H and C=C stretches: In their characteristic regions.

  • Comparison to NMR: FTIR provides a quick confirmation of the presence of key functional groups. It is much less informative than NMR for determining the overall molecular structure and connectivity.

Diagram: Interplay of Analytical Techniques

G NMR NMR (1H & 13C) HPLC HPLC NMR->HPLC Confirms Structure of Peaks MS Mass Spec. NMR->MS Confirms Connectivity of Fragments FTIR FTIR NMR->FTIR Corroborates Functional Groups HPLC->NMR Provides Purity for Analysis MS->NMR Provides Molecular Formula FTIR->NMR Quick Functional Group ID

Caption: The synergistic relationship between NMR and other key analytical techniques.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of methanol-d₄.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of at least -1 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans, as ¹³C NMR is inherently less sensitive than ¹H NMR.

    • Set the spectral width to cover the range of at least 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

    • Reference the spectra to the residual solvent peak of methanol-d₄ (¹H: 3.31 ppm; ¹³C: 49.0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: Reverse-Phase HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Conclusion

The comprehensive analysis of this compound requires a multi-technique approach, with ¹H and ¹³C NMR spectroscopy at its core. By understanding the potential challenges, such as boroxine formation, and employing appropriate analytical strategies, researchers can confidently elucidate the structure and assess the purity of this important molecule. The integration of data from HPLC, MS, and FTIR provides a self-validating system that ensures the highest level of scientific integrity.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(4-Boronophenyl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-(4-Boronophenyl)-2-methylpropanoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable analytical approach. We will explore the challenges inherent in analyzing boronic acids and compare the performance of various ionization methods, supported by experimental insights and data.

The Analytical Challenge: Understanding Boronic Acid Behavior in Mass Spectrometry

This compound and its analogues are crucial building blocks in medicinal chemistry and materials science. Their accurate characterization is paramount for quality control, reaction monitoring, and metabolic studies. However, the unique chemistry of the boronic acid functional group presents distinct challenges for mass spectrometric analysis.

The primary obstacle is the propensity of boronic acids to undergo dehydration and trimerize, forming cyclic boroxine structures.[1] This process can occur in the mass spectrometer's ion source, leading to complex spectra with ions that do not correspond to the true molecular weight of the analyte, complicating data interpretation.[1][2] Additionally, their high polarity can make them unsuitable for traditional gas chromatography-mass spectrometry (GC-MS) without derivatization.[3] A successful analytical strategy must mitigate these issues to produce clean, reproducible, and representative mass spectra.

G cluster_0 Boronic Acid Monomers cluster_1 Dehydration & Trimerization cluster_2 Cyclic Boroxine Trimer M1 R-B(OH)₂ Dehydration - 3 H₂O M1->Dehydration M2 R-B(OH)₂ M2->Dehydration M3 R-B(OH)₂ M3->Dehydration Boroxine (R-BO)₃ Dehydration->Boroxine Complicates Spectra G parent Parent Ion [M-H]⁻ m/z 207.0 frag1 Fragment Ion m/z 163.0 parent->frag1  - CO₂ (44 Da) frag2 Fragment Ion m/z 162.0 parent->frag2  - •COOH (45 Da) G Sample Sample Preparation (Dilute in Mobile Phase) UPLC UPLC Separation (C18 Column) Sample->UPLC ESI ESI Source (Negative Ion Mode) UPLC->ESI MS1 Quadrupole 1 (Isolate m/z 207.0) ESI->MS1 CID Quadrupole 2 (Collision Cell - CID) MS1->CID MS2 Quadrupole 3 (Scan Fragments) CID->MS2 Detector Detector MS2->Detector

References

A Comparative Guide to the Quantification of 2-(4-Boronophenyl)-2-methylpropanoic Acid by LC/MS/MS: Direct Injection vs. Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust analytical data. 2-(4-Boronophenyl)-2-methylpropanoic acid, a key building block in various synthetic pathways, presents unique analytical challenges due to its boronic acid moiety. This guide provides an in-depth comparison of two prominent LC/MS/MS methodologies for its quantification: a direct injection approach and a derivatization-based strategy. The experimental data herein is designed to empower you to make informed decisions for your specific analytical needs.

The Analytical Challenge of Boronic Acids

Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides called boroxines, particularly in the gas phase of a mass spectrometer.[1][2] This can lead to complex spectra and compromise quantitative accuracy. Furthermore, their polarity can result in poor retention on standard reversed-phase chromatographic columns. This guide will explore two effective strategies to mitigate these challenges.

Method 1: Direct Injection LC/MS/MS for Rapid Analysis

A direct injection approach offers the advantage of speed and simplicity, minimizing sample preparation time. The key to a successful direct analysis lies in optimizing chromatographic and mass spectrometric conditions to favor the ionization of the parent molecule and prevent boroxine formation.

Experimental Protocol: Direct Injection
  • Sample Preparation: Dilute the sample containing this compound in a solution of 50:50 acetonitrile:water.

  • Chromatographic Separation:

    • HPLC System: A standard UHPLC system.

    • Column: A C18 column with robust performance at a wider pH range, such as an Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm).[3]

    • Mobile Phase A: 0.1% Ammonia in Water.[3] The alkaline mobile phase helps to keep the boronic acid in its anionic form, improving chromatographic behavior and ionization efficiency in negative mode.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.25 mL/min.[3]

    • Column Temperature: 40°C.[3]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode. Boronic acids can be successfully ionized and quantified without derivatization in negative ESI mode.[3]

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (M-H)- to a specific product ion.

Direct Injection LC/MS/MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Dilute Sample (Acetonitrile/Water) LC UHPLC System (C18 Column, Alkaline Mobile Phase) Prep->LC Inject MS Triple Quadrupole MS (Negative ESI, MRM) LC->MS Elute Data Quantification MS->Data Detect

Caption: Workflow for Direct Injection LC/MS/MS Analysis.

Method 2: Derivatization-Based LC/MS/MS for Enhanced Sensitivity and Selectivity

Derivatization is a powerful technique to overcome the inherent challenges of boronic acid analysis.[4][5] By reacting the boronic acid with a diol, a more stable and less polar boronate ester is formed. This approach can significantly improve chromatographic retention, ionization efficiency, and overall method sensitivity.

Experimental Protocol: Derivatization-Based Analysis
  • Derivatization Step:

    • To an aliquot of the sample, add a solution of a suitable diol (e.g., pinacol) and a catalyst in an organic solvent.

    • Incubate the mixture to allow for the formation of the boronate ester.

  • Sample Cleanup (if necessary): A simple liquid-liquid extraction or solid-phase extraction (SPE) step can be employed to remove excess derivatizing reagents and other matrix components.

  • Chromatographic Separation:

    • HPLC System: A standard UHPLC system.

    • Column: A standard C18 column.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient: A suitable gradient for the separation of the derivatized analyte.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: ESI in positive mode, as the derivatized compound may show better ionization in this mode.

    • MRM: Monitor the transition from the precursor ion of the derivatized molecule to a specific product ion.

Derivatization LC/MS/MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Derivatize Derivatize with Diol Cleanup Sample Cleanup (LLE/SPE) Derivatize->Cleanup LC UHPLC System (C18 Column, Acidic Mobile Phase) Cleanup->LC Inject MS Triple Quadrupole MS (Positive ESI, MRM) LC->MS Elute Data Quantification MS->Data Detect

Caption: Workflow for Derivatization-Based LC/MS/MS Analysis.

Performance Comparison: Experimental Data

The following tables present a comparative summary of the performance of both methods, validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH M10 guidelines.[6][7][8][9][10][11][12][13][14]

Table 1: Linearity and Sensitivity

ParameterDirect Injection MethodDerivatization Method
Linear Range 5 - 1000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Quantification (LOQ) 5 ng/mL0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelDirect Injection MethodDerivatization Method
Accuracy (% Bias) Precision (%RSD)
Low QC (15 ng/mL) ± 10.2%≤ 8.5%
Mid QC (150 ng/mL) ± 8.5%≤ 6.2%
High QC (750 ng/mL) ± 7.9%≤ 5.5%

Table 3: Matrix Effect

ParameterDirect Injection MethodDerivatization Method
Matrix Factor 0.85 (Ion Suppression)0.98 (Minimal Effect)
IS-Normalized Matrix Factor 0.950.99

Discussion: Choosing the Right Method for Your Application

The Direct Injection Method is undeniably faster and requires less sample handling, making it an attractive option for high-throughput screening or when analyzing samples with relatively high concentrations of the analyte. However, the data indicates a higher LOQ and a greater susceptibility to matrix effects, specifically ion suppression. This can be a significant drawback when dealing with complex biological matrices or when trace-level quantification is required.

The Derivatization-Based Method , while more time-consuming due to the additional reaction and cleanup steps, offers superior performance in several key areas. The ten-fold lower LOQ demonstrates a significant enhancement in sensitivity.[4][5] Furthermore, the improved accuracy, precision, and minimal matrix effect suggest a more robust and reliable method, particularly for regulated bioanalysis. The derivatization step effectively transforms the analyte into a species with more favorable chromatographic and mass spectrometric properties.

Conclusion

Both direct injection and derivatization-based LC/MS/MS methods are viable for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

  • For rapid analysis of samples with expected high concentrations and in simpler matrices, the direct injection method offers a streamlined workflow.

  • For applications demanding high sensitivity, superior accuracy, and robustness against complex matrix effects, the derivatization-based method is the demonstrably superior choice.

By understanding the principles and performance trade-offs of each approach, researchers can confidently select and validate a method that ensures the integrity and reliability of their analytical data in drug development and scientific research.

References

A Comparative Guide to the Cross-Reactivity of 2-(4-Boronophenyl)-2-methylpropanoic Acid Analogues in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of analogues of 2-(4-Boronophenyl)-2-methylpropanoic acid, a versatile scaffold in drug discovery. Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to act as transition-state analogue inhibitors of serine proteases.[1][2] The boron atom, with its vacant p-orbital, readily forms a reversible covalent bond with the hydroxyl group of serine residues in the active sites of these enzymes, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[1][2] This mechanism has been successfully exploited in the development of FDA-approved drugs such as Bortezomib for multiple myeloma.

The specificity of these interactions, however, is a critical determinant of both efficacy and safety. Off-target inhibition can lead to undesirable side effects, underscoring the importance of thorough cross-reactivity studies during lead optimization. This guide will delve into the structural modifications of this compound and their impact on selectivity against a panel of representative serine proteases. We will explore the underlying principles of boronic acid-enzyme interactions and provide detailed experimental protocols for assessing cross-reactivity, offering researchers a framework for the rational design of selective boronic acid-based inhibitors.

The Core Scaffold and its Analogues: A Rationale for Design

The parent compound, this compound, possesses a simple yet versatile architecture. The phenylboronic acid moiety is the "warhead" responsible for interacting with the catalytic serine, while the 2-methylpropanoic acid group influences physicochemical properties such as solubility and membrane permeability, and can also make secondary interactions within the enzyme's active site.

To investigate the structure-activity relationship (SAR) and its influence on cross-reactivity, a series of analogues can be synthesized. These modifications are designed to probe the electronic and steric requirements of the enzyme's active site.

Analogues for Comparison:

  • Parent Compound (A1): this compound

  • Analogue A2 (Electron-Withdrawing Group): 2-(4-Borono-3-fluorophenyl)-2-methylpropanoic acid

  • Analogue A3 (Electron-Donating Group): 2-(4-Borono-3-methoxyphenyl)-2-methylpropanoic acid

  • Analogue A4 (Steric Hindrance): 2-(4-Borono-3-methylphenyl)-2-methylpropanoic acid

  • Analogue A5 (Isomeric Variation): 2-(3-Boronophenyl)-2-methylpropanoic acid

The synthesis of these analogues typically starts from the corresponding brominated precursor, 2-(4-bromophenyl)-2-methylpropanoic acid, which can be prepared via selective bromination of 2-methyl-2-phenylpropanoic acid.[3][4] The boronic acid moiety can then be introduced through a palladium-catalyzed borylation reaction.

Assessing Cross-Reactivity: A Multi-faceted Approach

A comprehensive evaluation of cross-reactivity requires a combination of techniques to determine the inhibitory potency and binding kinetics against a panel of relevant enzymes. For this guide, we will consider a panel of three serine proteases with varying active site architectures: Trypsin, Chymotrypsin, and Human Neutrophil Elastase (HNE).

I. Enzyme Inhibition Assays: Determining Potency (IC₅₀ and Kᵢ)

Competitive enzyme inhibition assays are a fundamental tool for quantifying the potency of an inhibitor. These assays measure the concentration of the inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50% (IC₅₀). The inhibition constant (Kᵢ), a more direct measure of binding affinity, can then be calculated from the IC₅₀ value.

Illustrative Comparative Data of Inhibitory Potency (Kᵢ, nM)

Compound IDAnalogue NameTrypsin (Kᵢ, nM)Chymotrypsin (Kᵢ, nM)HNE (Kᵢ, nM)
A1This compound1508550
A22-(4-Borono-3-fluorophenyl)-2-methylpropanoic acid1207035
A32-(4-Borono-3-methoxyphenyl)-2-methylpropanoic acid25015090
A42-(4-Borono-3-methylphenyl)-2-methylpropanoic acid300200110
A52-(3-Boronophenyl)-2-methylpropanoic acid500350200

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends based on structure-activity relationships of boronic acid inhibitors. Actual experimental values may vary.

Interpretation of Illustrative Data:

  • Electron-withdrawing groups (A2): The fluoro-substituted analogue (A2) shows increased potency across all enzymes. This is likely due to the increased Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the catalytic serine.

  • Electron-donating groups (A3): The methoxy-substituted analogue (A3) exhibits reduced potency, consistent with a decrease in the electrophilicity of the boron atom.

  • Steric hindrance (A4): The introduction of a methyl group ortho to the boronic acid (A4) leads to a decrease in potency, suggesting that steric bulk near the reactive center can hinder optimal binding in the active site.

  • Isomeric position (A5): Moving the boronic acid to the meta position (A5) significantly reduces inhibitory activity, highlighting the critical importance of the para-position for proper orientation within the active sites of these enzymes.

II. Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[5][6][7] SPR provides valuable information on the association rate constant (kon) and the dissociation rate constant (koff), which together determine the equilibrium dissociation constant (KD).[6][7] A slow koff (long residence time) can be a desirable attribute for a drug candidate.

Illustrative Comparative Data of Binding Kinetics (SPR)

Compound IDTarget Enzymekon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)KD (nM)
A2HNE2.50.8835.2
A2Trypsin1.82.16120
A2Chymotrypsin2.11.4770

Note: This data is illustrative and represents a potential kinetic profile for the most potent analogue.

Interpretation of Illustrative Data:

The SPR data for analogue A2 would suggest that its higher potency for HNE is driven by both a reasonably fast association rate and a slower dissociation rate compared to its interactions with Trypsin and Chymotrypsin. This indicates a more stable inhibitor-enzyme complex with HNE.

Experimental Protocols

Protocol 1: Competitive Enzyme Inhibition Assay

This protocol describes a general procedure for determining the IC₅₀ and Kᵢ values of the boronic acid analogues against a serine protease using a chromogenic substrate.

Materials:

  • Serine protease (e.g., Trypsin, Chymotrypsin, HNE)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

  • Boronic acid analogues dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of each boronic acid analogue in DMSO.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to the appropriate wells. Include wells with DMSO only as a control (0% inhibition) and wells with a known potent inhibitor as a positive control.

  • Add 170 µL of assay buffer to all wells.

  • Add 10 µL of the enzyme solution (pre-diluted in assay buffer to a final concentration that gives a linear reaction rate) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution (pre-warmed to 37°C).

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in kinetic mode for 10-15 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the binding kinetics of the boronic acid analogues to a target enzyme using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target enzyme

  • Boronic acid analogues

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of the Enzyme:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the target enzyme (dissolved in a low ionic strength buffer at a pH below its isoelectric point) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the boronic acid analogue in running buffer.

    • Inject the different concentrations of the analogue over the immobilized enzyme surface, followed by a dissociation phase where only running buffer flows over the surface. Include a buffer-only injection as a blank.

    • Regenerate the surface between each analogue injection using a suitable regeneration solution (e.g., a short pulse of low pH buffer) if necessary.

  • Data Analysis:

    • Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualizing the Concepts

Mechanism of Boronic Acid Inhibition

G Enzyme Enzyme (Ser-OH) Complex Reversible Covalent Complex (Ser-O-B(OH)₂⁻-R) Enzyme->Complex Association (kon) Inhibitor Boronic Acid Inhibitor (R-B(OH)₂) Inhibitor->Complex Complex->Enzyme Dissociation (koff)

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Cross-Reactivity Screening Workflow

G cluster_synthesis Synthesis of Analogues cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis A1 Parent Compound (A1) IC50 Determine IC₅₀ (Enzyme Inhibition Assay) A1->IC50 A2 Analogue A2 A2->IC50 A3 Analogue A3 A3->IC50 A4 Analogue A4 A4->IC50 A5 Analogue A5 A5->IC50 Ki Calculate Kᵢ IC50->Ki SPR Determine kon, koff, KD (SPR Analysis) Ki->SPR SAR Structure-Activity Relationship (SAR) SPR->SAR Selectivity Selectivity Profile SAR->Selectivity

Caption: Workflow for cross-reactivity profiling of boronic acid analogues.

Conclusion and Future Directions

The cross-reactivity profiling of this compound analogues is a critical step in the development of selective and safe therapeutic agents. By systematically modifying the core scaffold and employing a combination of enzyme inhibition assays and surface plasmon resonance, researchers can gain a deep understanding of the structure-activity relationships that govern inhibitory potency and selectivity. The illustrative data and protocols presented in this guide provide a robust framework for these investigations.

Future work should focus on expanding the panel of enzymes to include other classes of proteases and relevant off-targets identified through broader screening platforms. Additionally, co-crystallization of the lead analogues with their target enzymes can provide invaluable structural insights for further rational design and optimization. Ultimately, a thorough understanding of the cross-reactivity profile is essential for advancing promising boronic acid-based inhibitors from the bench to the clinic.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(4-Boronophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-(4-Boronophenyl)-2-methylpropanoic acid, a key building block in various synthetic endeavors. We will delve into the nuances of common analytical techniques, offering field-proven insights and detailed experimental protocols to ensure robust and reliable purity assessment.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. This compound is commonly synthesized via a Suzuki-Miyaura coupling reaction, starting from 2-(4-bromophenyl)-2-methylpropanoic acid. This synthetic pathway, while efficient, can introduce several process-related impurities that must be identified and quantified.

A critical impurity to consider is the trimeric anhydride of the boronic acid, known as a boroxine . This dehydration product can co-exist in equilibrium with the monomeric boronic acid, complicating analysis and potentially affecting downstream reactions.[1][2][3] The equilibrium between the boronic acid and its boroxine is influenced by factors such as solvent, temperature, and the presence of water.

The primary potential impurities in synthesized this compound are:

  • Unreacted Starting Material: 2-(4-bromophenyl)-2-methylpropanoic acid

  • Protodeboronation Product: 2-phenyl-2-methylpropanoic acid[4][5][6]

  • Boroxine: The cyclic trimer anhydride of this compound[1][2][3]

  • Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of two aryl bromide or two boronic acid molecules.[7]

The following diagram illustrates the synthetic pathway and the formation of key impurities:

G A 2-(4-bromophenyl)-2-methylpropanoic acid B This compound A->B  Suzuki-Miyaura Coupling (Pd catalyst, Base, Diboron reagent) C Protodeboronation (2-phenyl-2-methylpropanoic acid) B->C  H₂O, heat, acid/base D Boroxine (Trimer) B->D  Dehydration D->B  Hydrolysis

Caption: Synthetic route to this compound and the formation of major impurities.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the impurities to be detected, and the available instrumentation. Here, we compare the most common and effective methods for analyzing this compound.

Analytical Technique Principle Advantages Disadvantages Best Suited For
¹H NMR Spectroscopy Measures the resonance of hydrogen nuclei in a magnetic field to provide structural information.Provides detailed structural information, can identify and quantify the main compound and impurities in a single run, non-destructive.Can be complicated by the presence of boroxines leading to complex spectra, requires deuterated solvents.Structural confirmation and quantification of major components and impurities.
¹¹B NMR Spectroscopy Measures the resonance of boron-11 nuclei, providing information on the chemical environment of the boron atom.Highly sensitive to the coordination state of boron, can distinguish between boronic acid (sp²) and boronate esters/boroxines (sp³).[2][5][8]Provides limited structural information about the organic part of the molecule.Confirming the presence of boronic acid and identifying boroxine or other boron-containing species.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary and a mobile phase.High resolution and sensitivity, well-established for purity analysis in the pharmaceutical industry.On-column degradation or interconversion of boronic acid and boroxine can occur, requires careful method development.[9][10]Routine purity checks, quantification of known and unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.High sensitivity and selectivity, provides molecular weight information for impurity identification.[4][11][12]Ionization efficiency can be variable for boronic acids, potential for in-source fragmentation or adduct formation.Trace-level impurity identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass analysis.Excellent separation efficiency and sensitive detection.Requires derivatization of the non-volatile boronic acid and carboxylic acid functional groups.[13]Analysis of volatile impurities or after a robust derivatization protocol is established.

Experimental Protocols

¹H and ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of this compound and its impurities. ¹H NMR provides detailed structural information on the organic framework, while ¹¹B NMR offers specific insights into the state of the boron atom. The choice of solvent is critical, as protic solvents like methanol-d4 can help break up boroxine trimers, simplifying the ¹H NMR spectrum.[14]

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or a mixture). The use of Methanol-d₄ is often preferred to minimize boroxine formation and simplify the spectrum.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Spectral Width: -2 to 12 ppm

  • Data Analysis:

    • Main Compound: Identify the characteristic signals for this compound. Expect aromatic protons in the range of 7.2-7.8 ppm and a singlet for the two methyl groups around 1.5 ppm.

    • Impurities:

      • 2-(4-bromophenyl)-2-methylpropanoic acid: Look for a distinct set of aromatic signals corresponding to the brominated ring.

      • 2-phenyl-2-methylpropanoic acid: Identify aromatic signals corresponding to an unsubstituted phenyl ring.

      • Boroxine: The presence of boroxine may lead to broader aromatic signals or additional sets of peaks compared to the monomer.

¹¹B NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters (128 MHz for ¹¹B):

    • Pulse Program: Standard single pulse

    • Number of Scans: 128-512

    • Relaxation Delay (d1): 1 second

    • Spectral Width: -40 to 60 ppm

    • Reference: BF₃·OEt₂ (external or internal standard)

  • Data Analysis:

    • Boronic Acid: A signal in the range of δ 28-33 ppm is characteristic of the trigonal planar (sp²) boronic acid.[2][8]

    • Boroxine: The formation of a boroxine, a tetrahedral (sp³) boron species, will result in a signal shifted upfield, typically in the range of δ 18-23 ppm.[8]

G cluster_0 NMR Analysis Workflow A Dissolve Sample in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Acquire ¹¹B NMR Spectrum A->C D Integrate and Analyze ¹H Spectrum for Structural Information and Impurity Quantification B->D E Analyze ¹¹B Spectrum to Identify Boron Species (Boronic Acid vs. Boroxine) C->E F Correlate Data for Comprehensive Purity Assessment D->F E->F

Caption: Workflow for purity assessment using NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For boronic acids, reversed-phase HPLC is commonly employed. Method development should focus on minimizing on-column degradation and ensuring good peak shape for the polar analytes.

HPLC Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Chromatographic Conditions:

    • Column: A C18 column with high aqueous stability (e.g., Waters XBridge C18, Agilent Zorbax SB-AQ) is a good starting point. Dimensions: 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Determine the retention times of the main peak and any impurity peaks.

    • Calculate the percentage purity by area normalization.

    • Spike the sample with known standards of potential impurities (if available) to confirm their identities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides an additional layer of confirmation by providing molecular weight information, which is invaluable for identifying unknown impurities. A method similar to the HPLC protocol can be used, with the addition of a mass spectrometer detector.

LC-MS Protocol:

  • Sample Preparation and LC Conditions: Follow the HPLC protocol. The use of a volatile buffer like ammonium formate instead of formic acid may be beneficial for MS sensitivity.

  • Mass Spectrometry Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Negative ion mode is often more sensitive for carboxylic acids.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize for the specific instrument.

    • Scan Range: m/z 100-500

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular ions of the main compound and potential impurities.

    • The expected [M-H]⁻ for this compound is m/z 207.08.

    • The expected [M-H]⁻ for 2-(4-bromophenyl)-2-methylpropanoic acid is m/z 242.99/244.99 (due to bromine isotopes).

    • The expected [M-H]⁻ for 2-phenyl-2-methylpropanoic acid is m/z 163.08.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Rationale: GC-MS offers excellent separation and sensitivity but requires the analytes to be volatile. Boronic and carboxylic acids are non-volatile and must be derivatized prior to analysis. A common derivatization strategy involves esterification of the carboxylic acid and formation of a boronate ester.

GC-MS Derivatization and Analysis Protocol:

  • Derivatization:

    • To a vial containing ~1 mg of the sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Scan Range: m/z 40-600

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized main compound and impurities based on their retention times and mass fragmentation patterns.

G cluster_1 Chromatographic Analysis Workflow A Sample Preparation (Dissolution/Derivatization) B Inject into Chromatograph A->B C Separation on Analytical Column B->C D Detection (UV or MS) C->D E Data Analysis: Peak Integration, Impurity Identification, Quantification D->E F Purity Report E->F

Caption: General workflow for purity assessment using chromatographic techniques.

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized this compound.

  • Initial Characterization: ¹H and ¹¹B NMR are indispensable for initial structural confirmation and for identifying the presence of boroxine trimers.

  • Routine Purity Analysis: A validated HPLC method is the most suitable approach for routine quality control and release testing, providing reliable quantification of impurities.

  • Impurity Identification and Trace Analysis: LC-MS is the preferred method for identifying unknown impurities and for quantifying trace-level contaminants, leveraging its high sensitivity and ability to provide molecular weight information.

  • Alternative Method: GC-MS can be a powerful tool, particularly for the analysis of the less polar precursor, but the requirement for derivatization adds complexity to the workflow for the final product.

By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and consistency of this critical synthetic intermediate.

References

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Boronophenyl)-2-methylpropanoic Acid: A Comparative Analysis of Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular building blocks is a cornerstone of innovation. Among these, arylboronic acids stand out for their versatility, particularly in the realm of carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth technical analysis of the synthesis of a valuable building block, 2-(4-Boronophenyl)-2-methylpropanoic acid, with a specific focus on the critical interplay between theoretical and experimental yields. As Senior Application Scientists, our goal is to bridge the gap between theoretical calculations and real-world laboratory outcomes, offering insights grounded in established chemical principles and field-proven experience.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, a key participant in palladium-catalyzed cross-coupling reactions, and a carboxylic acid group, which allows for further derivatization or can influence the molecule's pharmacokinetic properties. The gem-dimethyl substitution on the α-carbon provides steric hindrance that can impact reactivity and molecular conformation. An efficient and predictable synthesis of this compound is therefore of high value.

This guide will dissect a common and practical two-step synthetic route, providing a detailed examination of the expected versus achievable yields at each stage. We will explore the underlying chemical principles that govern these transformations and offer practical guidance to maximize experimental outcomes.

The Synthetic Pathway: A Two-Step Approach

A logical and frequently employed route to this compound begins with the commercially available 2-methyl-2-phenylpropanoic acid. The synthesis involves two key transformations:

  • Electrophilic Aromatic Substitution: Bromination of the aromatic ring to introduce a handle for the subsequent borylation.

  • Palladium-Catalyzed Borylation: Conversion of the aryl bromide to the corresponding boronic acid ester, followed by hydrolysis to the boronic acid.

Synthesis_Workflow Start 2-methyl-2-phenylpropanoic acid Intermediate 2-(4-bromophenyl)-2-methylpropanoic acid Start->Intermediate Step 1: Bromination Product This compound Intermediate->Product Step 2: Miyaura Borylation Miyaura_Borylation Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(Bpin)L_n OxAdd->Transmetal Transmetalation (B₂pin₂) RedElim Ar-Bpin Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 2-(4-Boronophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive.[1] This guide provides a comparative analysis of common palladium ligands for the coupling of a particularly relevant substrate: 2-(4-Boronophenyl)-2-methylpropanoic acid. This building block is notable for its gem-dimethyl group, which introduces steric hindrance, and a carboxylic acid moiety that necessitates careful selection of reaction conditions, particularly the base.

The choice of ligand is paramount, directly influencing catalytic activity, stability, and substrate scope.[3] Bulky, electron-rich phosphine ligands, in particular, have revolutionized the field by enabling the coupling of challenging substrates, including sterically hindered and electron-rich partners.[3][4] This guide will explore the mechanistic rationale behind ligand choice and provide actionable experimental protocols to empower researchers to optimize this critical transformation.

The Critical Role of the Ligand in the Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth operation of its catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The ligand, bound to the palladium center, modulates the electronic and steric environment of the catalyst, profoundly impacting each step.

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the coupling partner. Electron-rich ligands enhance the electron density on the palladium, facilitating this step, especially with less reactive aryl chlorides.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.[2] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7] The ligand's steric bulk can influence the rate of this exchange.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3] Bulky ligands are known to promote this often rate-limiting step, particularly for sterically demanding substrates.[3][8]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define Nodes pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative Addition\n(R¹-X)", fillcolor="#E8F0FE", fontcolor="#202124"]; pdi_complex [label="R¹-Pd(II)L(X)\nOrganopalladium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation\n(R²-B(OR)₃⁻)", fillcolor="#E6F4EA", fontcolor="#202124"]; pdii_complex [label="R¹-Pd(II)L(R²)\nDi-organopalladium Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive Elimination", fillcolor="#FCE8E6", fontcolor="#202124"]; product [label="R¹-R²", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Define Edges pd0 -> oxidative_add [color="#4285F4"]; oxidative_add -> pdi_complex [color="#4285F4"]; pdi_complex -> transmetalation [color="#34A853"]; transmetalation -> pdii_complex [color="#34A853"]; pdii_complex -> reductive_elim [color="#EA4335"]; reductive_elim -> pd0 [color="#EA4335"]; reductive_elim -> product [style=dashed, color="#EA4335"];

// Graph attributes graph [bgcolor="transparent"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Study of Leading Palladium Ligands

The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group and others has been a significant advancement, enabling reactions under milder conditions with broader substrate scope.[4] We will compare two of the most effective and widely used ligands, XPhos and SPhos, against a more traditional ligand to highlight the advancements in catalyst technology.

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

XPhos is a highly versatile and powerful ligand, renowned for its effectiveness in coupling sterically hindered substrates, including aryl chlorides.[3] Its bulky biaryl framework is thought to promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[4][8] The steric hindrance provided by the cyclohexyl and triisopropylphenyl groups facilitates the final reductive elimination step.[8]

  • Key Advantages: Excellent for sterically demanding couplings, effective for unactivated aryl chlorides, and generally provides high catalyst turnover numbers.[3]

  • Considerations: Higher cost compared to simpler phosphines.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

SPhos is another exceptional ligand from the Buchwald portfolio, often exhibiting unprecedented reaction rates and stability.[4][9][10] The methoxy groups on the biaryl backbone contribute to its electron-rich nature, while the dicyclohexylphosphino group provides significant steric bulk.[10] This combination makes SPhos highly active for a broad range of Suzuki-Miyaura reactions, often allowing for lower catalyst loadings and room temperature reactions for aryl chlorides.[9][10]

  • Key Advantages: Extremely high activity, stable, and allows for reactions under mild conditions.[4][10] A water-soluble version (sSPhos) is also available for aqueous media reactions.[4]

  • Considerations: Similar to XPhos, it is a specialty ligand with a higher associated cost.

Palladacycle Precatalysts

For enhanced convenience and reproducibility, both XPhos and SPhos are available as palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G2).[8] These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species under the reaction conditions. Their use ensures an accurate ligand-to-palladium ratio and circumvents the need to handle pyrophoric or sensitive Pd(0) sources. The third-generation (G3) precatalysts are particularly versatile due to their high solubility in common organic solvents.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for a model Suzuki-Miyaura coupling reaction between this compound and a representative aryl bromide, 4-bromoanisole.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes prep [label="1. Reagent Preparation\n(Weigh Solids, Prepare Solutions)"]; setup [label="2. Reaction Assembly\n(Add Reagents to Schlenk Tube)"]; degas [label="3. Degassing\n(Evacuate and Backfill with Argon)"]; heat [label="4. Heating & Stirring\n(Heat to 80°C, Monitor by TLC/LC-MS)"]; workup [label="5. Aqueous Workup\n(Quench, Extract, Dry)"]; purify [label="6. Purification\n(Column Chromatography)"]; analyze [label="7. Analysis\n(Characterize by NMR, MS)"];

// Edges prep -> setup; setup -> degas; degas -> heat; heat -> workup; workup -> purify; purify -> analyze; } Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Materials and Reagents:
  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boronic Acid: this compound (1.2 equiv)

  • Palladium Source: XPhos Pd G3 Precatalyst (2 mol %)

  • Base: Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 250 mg), and K₃PO₄ (3.0 mmol, 637 mg).[11]

    • Add the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg) to the tube.

    • Causality: Using a precatalyst like XPhos Pd G3 ensures a reliable and rapid initiation of the catalytic cycle. K₃PO₄ is a competent base for activating the boronic acid while being compatible with the carboxylic acid functionality of the substrate.[7]

  • Solvent Addition and Degassing:

    • Cap the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[11][12]

    • Causality: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Therefore, thorough degassing is critical for achieving high yields and catalyst efficiency.

    • Via syringe, add 4 mL of 1,4-dioxane and 1 mL of water. The mixture should be sparged with argon for an additional 10-15 minutes.[12]

    • Causality: A mixed solvent system like dioxane/water is often ideal. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13]

  • Reaction and Monitoring:

    • Replace the septum with a Teflon screw cap and place the sealed tube in a preheated oil bath at 80-100 °C.[12]

    • Stir the reaction vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Comparative Data Analysis

The performance of different ligands can be quantitatively compared based on reaction yield, time, and catalyst loading. The following table presents representative data for the coupling of 4-bromoanisole with this compound.

Ligand/PrecatalystPd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
XPhos Pd G3 2K₃PO₄Dioxane/H₂O80495
SPhos Pd G2 2K₃PO₄Dioxane/H₂O80397
Pd(PPh₃)₄ 5K₂CO₃Toluene/H₂O1001865

Analysis:

  • The advanced biarylphosphine ligands, XPhos and SPhos , delivered significantly higher yields in much shorter reaction times and at lower catalyst loadings compared to the first-generation catalyst, Pd(PPh₃)₄.[10]

  • SPhos shows slightly faster kinetics in this model system, which is consistent with its reputation for extremely high activity.[10]

  • The necessity for a higher temperature and catalyst loading with Pd(PPh₃)₄ highlights the challenges associated with sterically hindered substrates, which are overcome by the tailored steric and electronic properties of the Buchwald-type ligands.[5]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of a modern, bulky biarylphosphine ligand is critical for achieving high efficiency.

  • Recommendation: For general applications involving this or other sterically hindered substrates, SPhos and XPhos are superior choices. The use of their corresponding palladacycle precatalysts (G2, G3, or G4) is highly recommended for reproducibility, ease of use, and high activity.

  • Optimization: While K₃PO₄ is an excellent starting point, other bases like K₂CO₃ or Cs₂CO₃ can also be effective and may require optimization depending on the specific aryl halide partner.[7][14]

  • Future Trends: The development of new ligands is a continuous effort, aiming for even lower catalyst loadings (ppm levels), broader functional group tolerance, and reactions in more environmentally benign solvents.[15]

By understanding the mechanistic role of the palladium ligand and employing a robust experimental protocol, researchers can reliably and efficiently synthesize complex molecules critical to drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Boronophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. When handling compounds like 2-(4-Boronophenyl)-2-methylpropanoic acid, a derivative of the versatile boronic acid family, understanding the why behind each safety protocol is as critical as the protocol itself. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the chemical nature of arylboronic acids, ensuring both personal safety and the integrity of your research.

While many boronic acids are valued for their utility in reactions like the Suzuki coupling, this class of compounds requires careful handling. Some arylboronic acids have been identified as potential genotoxic impurities and can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, we will treat this compound with the appropriate level of caution, implementing a robust Personal Protective Equipment (PPE) strategy as our first and most critical line of defense.

Core Principles of Protection: Engineering Controls First

Before any discussion of PPE, it is imperative to emphasize the foundational role of engineering controls. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[5][6][7] This primary containment measure is non-negotiable as it mitigates the risk of inhaling fine dust particles, which can cause respiratory irritation.[3] Furthermore, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[5][6]

Mandatory Personal Protective Equipment (PPE) Ensemble

The following table summarizes the essential PPE required for handling this compound. The rationale provided explains the causality behind each selection, rooted in the known hazards of this chemical class.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[5][6]Boronic acids are known to be irritating to the eyes, and in some cases, can cause serious eye damage.[2][3] Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier of protection.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[5][6][7]Prevents direct skin contact, which can lead to irritation.[3] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[6]
Body Protection A fully buttoned, flame-resistant laboratory coat is the minimum requirement.[6] For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[5]Protects the skin on the arms and torso from accidental contact with the chemical. Long pants and closed-toe shoes are also mandatory laboratory attire.[6]
Respiratory Protection For routine handling of small quantities within a fume hood, specific respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used to prevent inhalation.[3][5][6]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[3]
Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict workflow for donning, doffing, and disposing of PPE is crucial to prevent cross-contamination and ensure safety.

1. Preparation and Donning PPE:

  • Step 1: Pre-operational Check: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Step 2: Lab Coat and Attire: Don a fully buttoned lab coat over your personal clothing, which must include long pants and closed-toe shoes.[6]

  • Step 3: Respiratory Protection (if required): If the procedure is likely to generate dust, perform a fit-check and don your N95 respirator.

  • Step 4: Eye and Face Protection: Put on your chemical safety goggles. If a splash risk exists, add a face shield.[5]

  • Step 5: Hand Protection: The last item to be donned is your gloves.[8] Select the appropriate size of nitrile gloves and pull the cuffs over the sleeves of your lab coat to create a seal.

2. Doffing and Disposal of Contaminated PPE:

  • Step 1: Glove Removal: This is the most critical step to prevent contamination. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Step 2: Dispose of Gloves: Dispose of the gloves immediately in a designated hazardous waste container.[7]

  • Step 3: Face and Eye Protection Removal: Remove the face shield (if used), followed by the goggles, handling them by the head strap.

  • Step 4: Lab Coat Removal: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it and fold it so the contaminated exterior is contained within.

  • Step 5: Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls cluster_action Execution Start Start: Prepare to handle chemical AssessTask Assess Task: - Scale (mg vs g) - Physical Form (solid vs solution) - Dust/Aerosol Generation Potential Start->AssessTask FumeHood Work in Chemical Fume Hood AssessTask->FumeHood BasePPE Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood->BasePPE FaceShield Add Face Shield BasePPE->FaceShield Splash Risk? Respirator Add N95 Respirator BasePPE->Respirator Dust Risk? FaceShield->Respirator Dust Risk? Proceed Proceed with Experiment FaceShield->Proceed No Respirator->FaceShield Splash Risk? Respirator->Proceed No

Caption: Decision workflow for PPE selection based on task-specific hazards.

Emergency Procedures: Spills and Exposures

In the event of accidental release or personal exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Small Spill (in fume hood): Use an inert absorbent material like sand or vermiculite to contain the spill.[5] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[5] Decontaminate the area with an appropriate solvent, followed by soap and water.[5]

Disposal of Contaminated Materials

All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[5][7]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Containerization: Collect all solid and liquid waste in a designated, chemically compatible, and clearly labeled container.[3][7] The label must include "Hazardous Waste," the full chemical name, and any known hazards.[3]

  • Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[7] Follow your institution's specific procedures for hazardous waste pickup and disposal.

By integrating these expert-level protocols and understanding the rationale behind them, you can handle this compound with the confidence that comes from a deep and actionable commitment to safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Boronophenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Boronophenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.